Folipastatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7-,12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMKBGPTPXPMBH-OXAWKVHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139959-71-0 | |
| Record name | Folipastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139959710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOLIPASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E323392EAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Folipastatin from Aspergillus unguis: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folipastatin, a depsidone natural product, was first isolated from the fungus Aspergillus unguis.[1][2] It is a recognized inhibitor of phospholipase A2 and has demonstrated other bioactivities, including moderate antibiotic effects against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the cultivation of A. unguis, extraction of the metabolite, and its purification. While this compound is primarily known as a phospholipase A2 inhibitor, this guide also explores the potential implications of inhibiting neutral sphingomyelinase (N-SMase), a key enzyme in cellular signaling, and presents relevant pathways that could be affected by such an inhibitor.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[3] The genus Aspergillus, in particular, is known for producing a vast array of bioactive compounds.[4][5] Aspergillus unguis, a fungus found in both terrestrial and marine environments, produces a variety of secondary metabolites, including depsidones, phthalides, and cyclopeptides.[4][6] Among these, this compound (C₂₃H₂₄O₅) stands out for its inhibitory activity against phospholipase A2.[1][2] This document serves as a technical resource, consolidating the available information on the discovery and isolation of this compound, and providing detailed experimental methodologies.
Discovery and Biological Activity of this compound
This compound was first identified as a novel depsidone compound by researchers studying metabolites of Aspergillus unguis.[1][2] The initial discovery highlighted its potent inhibitory effect on phospholipase A2.[1][2] While the primary literature does not describe this compound as a direct inhibitor of neutral sphingomyelinase (N-SMase), understanding the N-SMase pathway is crucial for researchers in lipid signaling and drug discovery. Inhibition of N-SMase can have significant effects on cellular processes such as inflammation, apoptosis, and cell proliferation, as N-SMase catalyzes the hydrolysis of sphingomyelin to ceramide, a critical second messenger.[7]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄O₅ | --INVALID-LINK-- |
| Molecular Weight | 380.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][7][8]benzodioxepin-6-one | --INVALID-LINK-- |
| CAS Number | 139959-71-0 | --INVALID-LINK-- |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. | --INVALID-LINK-- |
Known Biological Activity of this compound
| Activity | IC₅₀ | Target | Reference |
| Phospholipase A₂ Inhibition | 39 µM | Phospholipase A₂ | (Hamano et al., 1992) |
| Antibiotic Activity | - | Gram-positive bacteria | --INVALID-LINK-- |
| Sterol O-acyltransferase (SOAT) 1 and 2 Inhibition | - | SOAT1 and SOAT2 | --INVALID-LINK-- |
Experimental Protocols
Cultivation of Aspergillus unguis
Aspergillus unguis can be cultivated on various media to promote the production of secondary metabolites. The choice of media and cultivation conditions can significantly impact the yield of this compound.
Materials:
-
Strain: Aspergillus unguis
-
Media: Potato Dextrose Agar (PDA) for initial culture, and a production medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.
-
Sterile flasks or bioreactors
-
Incubator/shaker
Protocol:
-
Inoculation: Inoculate PDA plates with spores or mycelial fragments of A. unguis. Incubate at 25-28°C for 7-10 days until sufficient growth is observed.
-
Seed Culture: Transfer a small piece of the agar culture into a flask containing the seed culture medium (e.g., PDB). Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 7-14 days under the same conditions as the seed culture. The optimal fermentation time should be determined empirically by monitoring the production of this compound.
Extraction and Isolation of this compound
The following is a general procedure for the extraction and isolation of this compound from the fermentation broth of A. unguis.
Materials:
-
Fermentation broth of A. unguis
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Extraction: After fermentation, separate the mycelium from the broth by filtration. Extract the mycelial mat and the filtrate separately with an equal volume of ethyl acetate three times.
-
Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Fractionate the crude extract using silica gel column chromatography. Elute with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing the compound of interest.
-
HPLC Purification: Further purify the combined fractions by reversed-phase HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water. The elution of this compound can be monitored by UV detection.
-
Structure Elucidation: The structure of the purified compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Signaling Pathways
Neutral Sphingomyelinase (N-SMase) Signaling Pathway
Neutral sphingomyelinase (N-SMase) is a key enzyme in the sphingomyelin signaling pathway. It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[7] Ceramide acts as a lipid second messenger that mediates a variety of cellular responses, including apoptosis, cell cycle arrest, and inflammation.[7] Various stimuli, such as tumor necrosis factor-alpha (TNF-α), can activate N-SMase.[7]
Caption: TNF-α induced N-SMase signaling pathway.
Experimental Workflow for this compound Discovery and Isolation
The discovery and isolation of a natural product like this compound follow a systematic workflow, from the cultivation of the source organism to the final purification and characterization of the compound.
References
- 1. Frontiers | The Neutral Sphingomyelinase 2 Is Required to Polarize and Sustain T Cell Receptor Signaling [frontiersin.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neutral sphingomyelinase: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Folipastatin: A Technical Guide to Fungal Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folipastatin, a depsidone-class natural product, has garnered significant interest within the scientific community for its potent biological activities, including the inhibition of phospholipase A2.[1] This enzyme plays a crucial role in the inflammatory cascade, making this compound a compelling candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the fungal strains known to produce this compound, detailing experimental protocols for its cultivation, extraction, and analysis. Furthermore, it delves into the biosynthetic pathway responsible for its production, offering a comprehensive resource for researchers seeking to explore and harness the therapeutic potential of this promising fungal metabolite.
This compound Producing Fungal Strains
The primary producer of this compound is the filamentous fungus Aspergillus unguis .[1] Various strains of this species, isolated from both marine and terrestrial environments, have been identified as producers of this compound and other related depsidones.[2][3] While a comprehensive comparative analysis of this compound yield across a wide range of Aspergillus unguis strains is not extensively documented in publicly available literature, some specific strains have been noted for their production capabilities.
Notably, marine-derived strains of Aspergillus unguis, such as IV17-109 and 158SC-067 , have been documented as producers of this compound.[2] Additionally, research into the broader class of depsidones suggests that other related fungal species may also harbor the genetic machinery for this compound synthesis, though Aspergillus unguis remains the most prominently cited source.
Quantitative Data on this compound Production
Quantitative data on the production yields of this compound from various fungal strains and under different fermentation conditions are limited in publicly accessible literature. Most studies focus on the isolation and structural elucidation of the compound rather than the optimization of its production. However, to facilitate comparison and guide future optimization efforts, the following table summarizes the available data. It is important to note that direct comparisons can be challenging due to variations in experimental methodologies.
| Fungal Strain | Fermentation Type | Medium | Yield | Reference |
| Aspergillus unguis 158SC-067 | Submerged | Bennett's Broth | 3.0 mg (from a fraction of the mycelium extract) | [2] |
Further research is required to establish standardized and optimized production yields for this compound from various fungal strains.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production, isolation, and analysis of this compound.
Protocol 1: Cultivation of Aspergillus unguis for this compound Production
This protocol outlines a general procedure for the submerged fermentation of Aspergillus unguis to produce this compound. Optimization of parameters such as media composition, pH, temperature, and aeration may be necessary to enhance yields for specific strains.
1. Inoculum Preparation: a. Prepare Potato Dextrose Agar (PDA) plates. b. Inoculate the PDA plates with spores or mycelial fragments of the desired Aspergillus unguis strain. c. Incubate the plates at 28°C for 5-7 days until sufficient sporulation is observed. d. Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop. e. Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
2. Submerged Fermentation: a. Prepare the fermentation medium (e.g., Bennett's Broth: 10 g/L glucose, 2 g/L yeast extract, 1 g/L peptone, 0.5 g/L beef extract, 0.5 g/L KH2PO4, 0.2 g/L MgSO4·7H2O, pH 7.0). b. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving. c. Inoculate each flask with 1 mL of the spore suspension. d. Incubate the flasks on a rotary shaker at 150-200 rpm and 28°C for 14-21 days.
Protocol 2: Extraction and Purification of this compound
This protocol describes the extraction of this compound from the fungal biomass and culture broth, followed by a general purification scheme.
1. Extraction: a. After the fermentation period, separate the mycelial biomass from the culture broth by filtration. b. Lyophilize the mycelial biomass. c. Extract the lyophilized mycelium with ethyl acetate (EtOAc) at a ratio of 1:10 (w/v) three times with agitation. d. Combine the EtOAc extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract. e. Extract the culture broth with an equal volume of EtOAc three times. f. Combine the broth extracts and evaporate the solvent to yield the crude broth extract.
2. Purification: a. Dissolve the crude extracts in a minimal amount of methanol. b. Subject the dissolved extract to column chromatography on a silica gel column. c. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. d. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3 v/v) and visualize under UV light. e. Pool the fractions containing this compound. f. Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water.
Protocol 3: Quantitative Analysis of this compound by HPLC
This protocol provides a general method for the quantification of this compound using HPLC with UV detection. Method validation according to ICH guidelines is recommended for accurate and reliable quantification.[4]
1. Standard Preparation: a. Prepare a stock solution of purified this compound of known concentration in methanol. b. Prepare a series of calibration standards by serially diluting the stock solution.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 254 nm.
- Injection Volume: 20 µL.
3. Quantification: a. Inject the prepared standards and the extracted samples into the HPLC system. b. Construct a calibration curve by plotting the peak area of the standards against their concentration. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathways and Biosynthesis
This compound belongs to the polyketide family of natural products. Its biosynthesis is orchestrated by a set of enzymes encoded by a biosynthetic gene cluster (BGC). While the specific BGC for this compound in Aspergillus unguis has not been explicitly detailed in the available literature, a putative biosynthetic pathway can be proposed based on the known biosynthesis of other fungal depsidones.[5][6][7]
The core of the this compound molecule is assembled by a Type I iterative Polyketide Synthase (PKS). This large, multi-domain enzyme catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. Subsequent modifications, including cyclization, chlorination, and the formation of the characteristic depsidone ring structure, are carried out by tailoring enzymes such as cyclases, halogenases, and P450 monooxygenases, which are also encoded within the BGC.
Diagram: Putative this compound Biosynthetic Pathway
Caption: Putative biosynthetic pathway of this compound.
Diagram: Experimental Workflow for this compound Production and Analysis
Caption: Workflow for this compound production and analysis.
Conclusion
This compound, produced by the fungus Aspergillus unguis, represents a valuable natural product with significant therapeutic potential. This guide has provided a comprehensive overview of the current knowledge surrounding its fungal producers, methods for its production and analysis, and its putative biosynthetic pathway. While there are still gaps in the understanding of its quantitative production and the specific genetic determinants of its biosynthesis, the protocols and information presented here offer a solid foundation for researchers to further explore and optimize the production of this promising anti-inflammatory agent. Future work focusing on strain improvement, fermentation optimization using statistical methods like Response Surface Methodology, and the complete elucidation of its biosynthetic gene cluster will be crucial in unlocking the full potential of this compound for drug development.
References
- 1. Functional Characterization of New Polyketide Synthase Genes Involved in Ochratoxin A Biosynthesis in Aspergillus Ochraceus fc-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. cipac.org [cipac.org]
- 5. Functional analysis of fungal polyketide biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Folipastatin as a Phospholipase A2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Folipastatin, a natural depsidone compound, and its role as an inhibitor of phospholipase A2 (PLA2). It covers its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and the experimental protocols used for its characterization, offering valuable insights for researchers in pharmacology and drug development.
Introduction: Phospholipase A2 and the Discovery of this compound
Phospholipases A2 (PLA2) are a superfamily of enzymes crucial for a variety of cellular functions, including signal transduction, inflammation, and membrane remodeling.[1][2] These enzymes catalyze the hydrolysis of the sn-2 acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid.[1] A key fatty acid released is arachidonic acid, the precursor to a vast array of pro-inflammatory lipid mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes).[3][4] Given its central role in initiating the inflammatory cascade, PLA2 has become a significant target for the development of novel anti-inflammatory drugs.
This compound is a depsidone compound first isolated from the fungus Aspergillus unguis.[5][6][7] It was identified as a potent inhibitor of phospholipase A2, marking it as a compound of interest for further investigation.[5][6] Chemically, this compound's structure is 1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1][5]benzodioxepin-6-one, with the molecular formula C23H24O5.[7][8]
Quantitative Inhibition Data
The inhibitory potency of a compound is a critical parameter in drug development. For this compound, the half-maximal inhibitory concentration (IC50) against phospholipase A2 has been determined, providing a quantitative measure of its efficacy.
| Compound | Target Enzyme | IC50 Value | Source Organism | Reference |
| This compound | Phospholipase A2 (PLA2) | 39 μM | Aspergillus unguis | [5] |
Mechanism of Inhibition
This compound exerts its biological effect by directly inhibiting the enzymatic activity of phospholipase A2. By blocking PLA2, this compound prevents the release of arachidonic acid from membrane phospholipids. This action is the primary step in halting the downstream production of pro-inflammatory eicosanoids.[3][9]
The precise molecular interaction and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound have not been detailed in the available literature. Characterizing the exact binding modality is crucial for understanding its structure-activity relationship and for guiding the design of more potent synthetic analogs.[10][11]
The Phospholipase A2 Signaling Pathway
The inhibition of PLA2 by this compound has significant downstream effects on cellular signaling, primarily by disrupting the arachidonic acid cascade. This pathway is fundamental to the inflammatory response.
-
Stimulus & PLA2 Activation : Various stimuli (e.g., cytokines, growth factors) activate PLA2, often via G-protein coupled receptors or receptor tyrosine kinases, leading to its translocation to the cell membrane.[9][12]
-
Arachidonic Acid Release : Activated PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid (AA) into the cytoplasm.[1][3]
-
Eicosanoid Synthesis : Free AA is then metabolized by three main enzyme families:
-
Biological Response : These eicosanoids act as potent signaling molecules that mediate inflammation, pain, fever, and other physiological responses.[4][13]
This compound acts at the initial, rate-limiting step of this cascade, preventing the generation of all downstream lipid mediators.
Experimental Protocols for PLA2 Inhibition Assay
The characterization of PLA2 inhibitors like this compound requires robust and reproducible enzymatic assays. A common method involves measuring the release of a labeled or fluorescent fatty acid from a phospholipid substrate.
Objective : To determine the IC50 value of an inhibitor against a specific PLA2 isozyme.
Materials :
-
Purified recombinant human PLA2
-
Substrate: Vesicles of a suitable phospholipid (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) containing a fluorescently labeled fatty acid at the sn-2 position.
-
Assay Buffer: Tris-HCl or HEPES buffer containing CaCl2 (as PLA2 activity is calcium-dependent) and bovine serum albumin (BSA) to sequester the released fatty acid.
-
Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate (black, for fluorescence assays).
-
Fluorescence plate reader.
Methodology :
-
Substrate Preparation : Prepare small unilamellar vesicles (SUVs) of the phospholipid substrate using sonication or extrusion.
-
Compound Dilution : Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture : In each well of the microplate, add the assay buffer, the substrate vesicles, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition : Initiate the reaction by adding the purified PLA2 enzyme to each well.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Measurement : Measure the increase in fluorescence intensity resulting from the release of the fluorescent fatty acid from the quenched environment of the phospholipid vesicle.
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Relevance in Drug Development
The central role of PLA2 in inflammation makes its inhibitors, including this compound, attractive candidates for therapeutic development. Conditions where PLA2 is implicated and where its inhibition could be beneficial include:
This compound serves as a natural product scaffold that can inspire the synthesis of novel, more potent, and selective PLA2 inhibitors with improved pharmacokinetic properties for clinical applications.
Conclusion
This compound is a naturally derived inhibitor of phospholipase A2 with a demonstrated potency in the micromolar range. By targeting the apex of the arachidonic acid cascade, it effectively blocks the production of a wide spectrum of pro-inflammatory lipid mediators. While further studies are required to elucidate its precise mechanism of inhibition and to evaluate its efficacy in cellular and in vivo models, this compound represents a valuable lead compound in the ongoing search for new anti-inflammatory therapies. This guide provides the foundational technical information necessary for researchers and drug development professionals to understand and further investigate the potential of this compound and related molecules.
References
- 1. Phospholipase A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C23H24O5 | CID 6439424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of enzymatic activity of phospholipases A2 by minocycline and doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Activity of Folipastatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folipastatin, a depsidone metabolite first isolated from the fungus Aspergillus unguis, has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its inhibitory effects on key enzymes and its antimicrobial properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the associated signaling pathways to serve as a resource for the scientific community.
Core Biological Activities
This compound's primary reported biological activities are the inhibition of Phospholipase A2 (PLA2) and Sterol O-acyltransferase (SOAT), as well as moderate antibacterial activity against Gram-positive bacteria. Recent studies have also uncovered its ability to inhibit forskolin-stimulated chloride secretion in human intestinal epithelial cells.
Inhibition of Phospholipase A2 (PLA2)
This compound was first identified as an inhibitor of PLA2, an enzyme crucial in the inflammatory cascade.[1] PLA2 catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for prostaglandins and leukotrienes, which are key mediators of inflammation. The inhibition of PLA2 by this compound suggests its potential as an anti-inflammatory agent.
Inhibition of Sterol O-acyltransferase (SOAT)
More recently, this compound has been identified as an inhibitor of both isoforms of Sterol O-acyltransferase, SOAT1 and SOAT2.[1] These enzymes are responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of cholesterol metabolism is implicated in various diseases, including atherosclerosis and certain cancers, making SOAT inhibitors a subject of therapeutic interest.
Antibacterial Activity
Inhibition of Chloride Secretion
A study by Phainuphong et al. (2018) revealed that this compound can dose-dependently inhibit forskolin-stimulated chloride secretion in T84 human intestinal epithelial cells, with an IC50 value of 0.5 µM.[2] This finding suggests a potential role for this compound in modulating epithelial ion transport, which could be relevant for conditions characterized by excessive fluid secretion.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the biological activities of this compound.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | Cell Line/System | IC50 Value | Reference |
| SOAT1 | Cell-based | CHO cells expressing SOAT1 | 8.9 µM | (Uchida et al., 2016) |
| SOAT1 | Enzyme-based | Microsomes from CHO cells expressing SOAT1 | 14.2 µM | (Uchida et al., 2016) |
| SOAT2 | Cell-based | CHO cells expressing SOAT2 | 10.5 µM | (Uchida et al., 2016) |
| SOAT2 | Enzyme-based | Microsomes from CHO cells expressing SOAT2 | 16.3 µM | (Uchida et al., 2016) |
| Forskolin-stimulated Chloride Secretion | Cellular | T84 human intestinal epithelial cells | 0.5 µM | (Phainuphong et al., 2018)[2] |
Table 2: Antibacterial Activity of a Related Depsidone (Emeguisin A) from Aspergillus unguis
| Bacterial Strain | MIC Value | Reference |
| Staphylococcus aureus | 0.5 µg/mL | (Phainuphong et al., 2018)[2] |
| Methicillin-resistant S. aureus (MRSA) | 0.5 µg/mL | (Phainuphong et al., 2018)[2] |
Note: While these MIC values are for Emeguisin A, they provide an indication of the potential antibacterial potency of depsidones from this fungal source.
Signaling Pathways
The biological effects of this compound can be understood through its modulation of specific signaling pathways.
Phospholipase A2 (PLA2) Signaling Pathway
Inhibition of PLA2 by this compound disrupts the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators.
Caption: Inhibition of the PLA2 signaling pathway by this compound.
Sterol O-acyltransferase (SOAT) Signaling Pathway
By inhibiting SOAT, this compound prevents the esterification of free cholesterol, leading to an increase in intracellular free cholesterol levels. This can impact cellular processes that are sensitive to cholesterol homeostasis.
Caption: Inhibition of the SOAT signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SOAT Inhibition Assay (Cell-based)
This protocol is based on the methodology described by Uchida et al. (2016).
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SOAT1 or SOAT2 are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Cells are seeded in 24-well plates. After reaching confluence, the cells are washed and pre-incubated with varying concentrations of this compound (dissolved in DMSO) in a serum-free medium for 1 hour.
-
[¹⁴C]Oleate Labeling: [¹⁴C]Oleate complexed with bovine serum albumin is added to each well and incubated for a defined period (e.g., 2 hours) to allow for the formation of [¹⁴C]cholesteryl oleate.
-
Lipid Extraction: The cells are washed, harvested, and total lipids are extracted using a chloroform/methanol solvent system.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate using a solvent system such as hexane/diethyl ether/acetic acid (80:20:1, v/v/v).
-
Quantification: The spots corresponding to cholesteryl oleate are identified, scraped, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in treated cells to that in DMSO-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Caption: Workflow for the cell-based SOAT inhibition assay.
SOAT Inhibition Assay (Enzyme-based)
This protocol is a general method based on the principles described by Uchida et al. (2016).
-
Microsome Preparation: Microsomes are prepared from SOAT1- or SOAT2-expressing CHO cells by homogenization and differential centrifugation. The protein concentration of the microsomal fraction is determined.
-
Assay Reaction: The reaction mixture contains a buffer (e.g., potassium phosphate buffer, pH 7.4), bovine serum albumin, and the microsomal preparation.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture and pre-incubated.
-
Substrate Addition: The reaction is initiated by the addition of [¹⁴C]oleoyl-CoA.
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Reaction Termination and Lipid Extraction: The reaction is stopped, and lipids are extracted as described in the cell-based assay.
-
TLC and Quantification: The separation and quantification of [¹⁴C]cholesteryl oleate are performed as described previously.
-
Data Analysis: The IC50 value is determined by analyzing the dose-response curve.
Phospholipase A2 Inhibition Assay (General Titrimetric Method)
This is a generalized protocol for a titrimetric PLA2 assay.
-
Substrate Preparation: A substrate emulsion is prepared using a phospholipid such as phosphatidylcholine in a buffer containing Ca²⁺, which is essential for PLA2 activity.
-
Assay Setup: The reaction is carried out in a temperature-controlled vessel with a pH electrode. The pH is adjusted to the optimal pH for the enzyme (e.g., pH 8.0).
-
Blank Rate Determination: The spontaneous hydrolysis of the substrate is measured by monitoring the rate of addition of a standardized NaOH solution required to maintain a constant pH.
-
Enzyme Addition: The reaction is initiated by adding a known amount of PLA2 enzyme.
-
Inhibitor Testing: To test for inhibition, this compound is pre-incubated with the enzyme before the addition of the substrate.
-
Titration: The rate of NaOH consumption is monitored, which is proportional to the rate of fatty acid release by PLA2.
-
Data Analysis: The inhibitory activity is determined by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value can be calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This is a standard protocol for determining the MIC of an antimicrobial agent.
-
Bacterial Culture: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth, no inhibitor) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
This compound is a bioactive depsidone with multifaceted biological activities, including the inhibition of PLA2 and SOAT, and antibacterial effects against Gram-positive bacteria. The available quantitative data and understanding of its mechanisms of action provide a solid foundation for further research. This technical guide serves as a centralized resource to facilitate future investigations into the therapeutic potential of this compound and related compounds. Further studies are warranted to fully elucidate its anti-inflammatory and antimicrobial efficacy and to explore its potential in various disease models.
References
Folipastatin: A Technical Guide to a Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folipastatin, a depsidone compound isolated from the fungus Aspergillus unguis, has garnered significant interest within the scientific community for its potent inhibitory activity against phospholipase A2 (PLA2). This enzyme plays a crucial role in the inflammatory cascade by liberating arachidonic acid from membrane phospholipids, which is a precursor to various pro-inflammatory mediators. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and delves into the methodologies for its production, isolation, and biological evaluation. Furthermore, it elucidates the signaling pathway through which this compound exerts its inhibitory effects, offering valuable insights for researchers and professionals in drug development.
Physicochemical Properties of this compound
This compound is characterized by the following molecular and physical properties, essential for its handling and application in research settings.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₄O₅ | [1][2][3][4][5] |
| Molecular Weight | 380.43 g/mol | [2][6] |
| Monoisotopic Mass | 380.1624 Da | [3] |
| Appearance | Not specified in retrieved results | |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [7] |
| Source Organism | Aspergillus unguis | [1][3][4][5][7][8] |
Production and Purification of this compound
Fermentation of Aspergillus unguis**
A general approach to the fermentation of Aspergillus unguis for the production of secondary metabolites involves the following stages:
-
Strain Activation and Inoculum Preparation: A pure culture of Aspergillus unguis is transferred from a stock culture to a suitable agar medium and incubated to obtain a sporulating culture. Spores are then harvested to create a spore suspension, which serves as the inoculum for liquid fermentation.
-
Fermentation: The spore suspension is inoculated into a liquid fermentation medium. The composition of the medium, pH, temperature, and aeration are critical parameters that need to be optimized for maximal this compound yield.
-
Monitoring: The fermentation process is monitored for fungal growth and the production of this compound, typically by analyzing samples of the broth at regular intervals using techniques like High-Performance Liquid Chromatography (HPLC).
Isolation and Purification
Following fermentation, this compound is extracted from the fermentation broth and purified using a combination of chromatographic techniques.
-
Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate to partition the lipophilic this compound from the aqueous medium.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps to isolate this compound from other metabolites. These steps may include:
-
Column Chromatography: Using silica gel or other stationary phases to achieve a preliminary separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a reversed-phase column (e.g., C18), to obtain highly pure this compound.
-
The following diagram illustrates a generalized workflow for the production and purification of this compound.
Biological Activity and Mechanism of Action
This compound is a known inhibitor of phospholipase A2 (PLA2). This enzyme is a key player in the inflammatory response.
Phospholipase A2 Inhibition Assay
The inhibitory effect of this compound on PLA2 activity can be determined using various assay methods. A common approach involves measuring the release of fatty acids from a phospholipid substrate.
Principle: PLA2 catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, releasing a fatty acid and a lysophospholipid. The rate of this reaction can be monitored in the presence and absence of an inhibitor like this compound.
General Protocol:
-
Substrate Preparation: A solution or emulsion of a suitable phospholipid substrate (e.g., phosphatidylcholine) is prepared.
-
Enzyme Reaction: A known amount of PLA2 enzyme is added to the substrate in a buffered solution.
-
Inhibitor Addition: For the test samples, varying concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate.
-
Detection: The release of fatty acids is quantified. This can be done using various methods, including:
-
Titrimetric assays: Measuring the amount of alkali required to neutralize the released fatty acids.
-
Spectrophotometric assays: Using a pH indicator that changes color in response to the decrease in pH due to fatty acid release.
-
Radiometric assays: Using a radiolabeled phospholipid substrate and measuring the release of the radiolabeled fatty acid.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the control (no inhibitor). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.
Signaling Pathway
Phospholipase A2 is a critical enzyme in the arachidonic acid signaling cascade . By inhibiting PLA2, this compound effectively blocks the initiation of this pathway.
Mechanism:
-
PLA2 Activation: In response to various stimuli (e.g., inflammatory signals), PLA2 is activated and translocates to the cell membrane.
-
Arachidonic Acid Release: PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid into the cytoplasm.
-
Eicosanoid Synthesis: Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.
-
This compound Inhibition: this compound inhibits the enzymatic activity of PLA2, thereby preventing the release of arachidonic acid and the subsequent production of these inflammatory mediators.
The following diagram illustrates the point of intervention of this compound in the arachidonic acid signaling pathway.
Conclusion
This compound presents a promising scaffold for the development of novel anti-inflammatory agents due to its specific inhibition of phospholipase A2. This technical guide provides foundational knowledge on its properties, production, and mechanism of action, which is intended to support further research and development in this area. The provided methodologies, while generalized, offer a starting point for the optimization of this compound production and the detailed characterization of its biological activities. Further investigation into the specific interactions between this compound and the various isoforms of PLA2 will be crucial for elucidating its full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C23H24O5 | CID 6439424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. npatlas.org [npatlas.org]
- 4. bioaustralis.com [bioaustralis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Natural Sources of Follistatin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Follistatin
Follistatin (FST) is a monomeric, glycosylated autocrine protein that is expressed in nearly all tissues of higher animals[1]. Initially isolated from porcine ovarian follicular fluid, it was named for its ability to suppress the secretion of follicle-stimulating hormone (FSH) from the pituitary gland[2]. Its primary and most studied function is the binding and bioneutralization of members of the transforming growth factor-beta (TGF-β) superfamily[1]. FST shows a particularly high affinity for activin and a lower affinity for other members like myostatin (MSTN/GDF-8) and Bone Morphogenetic Proteins (BMPs)[3]. By sequestering these ligands, follistatin prevents their interaction with cell surface receptors, thereby inhibiting their signaling pathways and playing a crucial role in processes such as muscle development, inflammation, and reproduction[1][4].
Three main isoforms of human follistatin have been identified: FS-288, FS-315, and FS-300. The FS-288 and FS-315 isoforms are generated through alternative splicing of the primary mRNA transcript, while FS-300 is believed to be a post-translationally modified product of FS-315[1]. The shorter FS-288 isoform exhibits high affinity for heparin-sulfated proteoglycans on the cell surface, whereas the longer FS-315 isoform is the primary circulating form with reduced heparin affinity[5].
Natural Sources and Quantitative Data
Direct quantification of follistatin in common foodstuffs is not widely reported in scientific literature. Most research focuses on compounds that indirectly boost endogenous follistatin production. However, some sources have been identified as containing the protein itself.
Animal Sources
Follistatin is naturally produced in various animal tissues. Fertilized avian eggs are one of the most cited direct natural sources.
-
Fertilized Hen Eggs: Research outlined in patent filings indicates that fertilized hen eggs contain measurable amounts of follistatin. The concentration is notably higher in the egg white than in the yolk. Another patent reported follistatin levels of 0.11 to 1.05 mcg/mg in non-irradiated fertile egg yolk, though the methodology for this high concentration is not specified and may refer to a purified fraction[6].
-
Milk: Follistatin and Activin A have been identified in high concentrations in human breast milk, particularly in the first week of lactation, suggesting a potential role as growth factors for the infant[7].
Table 1: Follistatin Content in Natural Sources
| Source | Component | Reported Concentration | Citation(s) |
|---|---|---|---|
| Fertilized Hen Egg (Gallus domesticus) | Egg White | ~15 - 30 µg/kg | [8] |
| Fertilized Hen Egg (Gallus domesticus) | Egg Yolk | ~1 - 3 µg/kg |[8] |
Plant and Algal Sources
While some literature mentions plants like spinach and quinoa as potential sources, quantitative data is absent. Research on plant-based sources has primarily centered on compounds that modulate follistatin expression.
-
Soy: Soy products, rich in isoflavones, have been shown to influence the expression of genes related to cancer progression, including downregulating follistatin mRNA in specific cancer cell lines[9]. However, a study on older men found that daily consumption of soy milk, especially when combined with resistance training, significantly increased serum follistatin concentrations[10]. This suggests that the effect of soy may be indirect and context-dependent, rather than soy being a direct source of the protein.
-
Brown Seaweed: Certain species of brown seaweed, such as Ecklonia cava, are sources of bioactive compounds like fucoidan and phlorotannins[11]. These compounds do not appear to be direct sources of follistatin but have been shown to inhibit myostatin and increase the expression of follistatin mRNA in cell models, suggesting an indirect mechanism for promoting muscle growth[3][9][12].
Related Compounds Influencing Follistatin Levels
Several naturally occurring compounds have been identified for their ability to increase the body's production of follistatin or inhibit myostatin, thereby mimicking the effects of elevated follistatin.
-
Epicatechin: This flavanol, found in high concentrations in dark chocolate and cocoa, has been demonstrated to increase follistatin levels and decrease myostatin[13]. Clinical studies have quantified this effect, making it a significant compound of interest for muscle health and sarcopenia.
-
Fucoidan: A sulfated polysaccharide found in brown seaweed, fucoidan has been shown to reduce myostatin and key mediators of muscle protein degradation in animal models[14]. Its mechanism may involve direct binding to and inhibition of myostatin protein[14].
Table 2: Effect of Compound Supplementation on Human Plasma Follistatin Levels
| Compound | Dosage | Study Population | Duration | Outcome on Follistatin | Citation(s) |
|---|---|---|---|---|---|
| (-)-Epicatechin | 100 mg/day (50 mg twice daily) | Adults with Becker muscular dystrophy | 8 weeks | Significant increase in plasma follistatin | [2][15][16] |
| Epicatechin | Not specified | Sarcopenic older adults | 8 weeks | Significant increase in plasma follistatin | [5][15] |
| Soy Milk | 240 mL/day (+ Resistance Training) | Older men (65+ years) | 12 weeks | 7.8% increase in serum follistatin |[10] |
Signaling Pathways
Follistatin's primary mechanism of action is the extracellular sequestration of TGF-β ligands, preventing them from activating their cell surface receptors. The most well-characterized pathway involves the inhibition of myostatin and activin, which are potent negative regulators of muscle mass.
Follistatin-Myostatin/Activin Signaling Pathway
Myostatin and activin signal by binding to the Activin type IIB receptor (ActRIIB) on the muscle cell membrane. This binding recruits and activates the type I receptor (ALK4 or ALK5), which in turn phosphorylates the intracellular signaling proteins Smad2 and Smad3. The phosphorylated Smad2/3 complex then binds with Smad4, translocates to the nucleus, and activates the transcription of target genes. This signaling cascade ultimately stimulates muscle protein breakdown (via the ubiquitin-proteasome system) and inhibits muscle protein synthesis by suppressing the Akt signaling pathway[17].
Follistatin directly binds to myostatin and activin in the extracellular space, blocking their ability to bind to ActRIIB. This action effectively shuts down the entire downstream Smad2/3 signaling cascade, lifting the brakes on muscle growth and promoting an increase in muscle mass[4].
Experimental Protocols
Protein Extraction from Tissue for Quantification
This protocol provides a general method for extracting total soluble protein from muscle tissue, a necessary first step before quantification by immunoassay.
-
Sample Preparation: Excise tissue of interest, wash briefly with ice-cold 1X Phosphate-Buffered Saline (PBS) to remove blood, and place on ice. Mince the tissue into small pieces.
-
Homogenization: Transfer approximately 10-20 mg of minced tissue to a homogenizer or a suitable microfuge tube. Add 500 µL of ice-cold RIPA lysis buffer (or a commercial reagent like CelLytic MT) supplemented with a protease inhibitor cocktail.
-
Lysis: Homogenize the tissue thoroughly. For cellular lysis, sonication on ice is recommended (e.g., cycles of 10 seconds on, 10 seconds off) to shear DNA and improve protein yield. Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 10,000-14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the clear supernatant, which contains the total soluble protein, to a new pre-chilled microfuge tube.
-
Quantification & Storage: Determine the total protein concentration using a standard assay (e.g., BCA or Bradford). The lysate can be used immediately or aliquoted and stored at -80°C for long-term use.
Quantification of Follistatin by ELISA
This protocol is a representative procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), based on commercially available kits (e.g., from R&D Systems, Aviscera Bioscience), which are commonly used for quantifying follistatin in biological samples like serum, plasma, and tissue lysates.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Reconstitute the lyophilized follistatin standard to create a stock solution, from which a dilution series is prepared to generate a standard curve. Dilute tissue lysates or other samples to fall within the detection range of the assay.
-
Plate Coating & Binding: Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the microplate, which is pre-coated with a capture antibody specific for human follistatin. Cover the plate and incubate for 2-3 hours at room temperature or as specified by the kit.
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on clean paper towels.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody working solution to each well. Cover and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Enzyme Conjugation: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate solution to each well. Cover and incubate for 20-45 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Development: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate for 10-30 minutes at room temperature in the dark, allowing color to develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Plot the standard curve and determine the concentration of follistatin in the samples by interpolation.
Classical Purification of Follistatin
The original isolation of follistatin from porcine follicular fluid in 1987 utilized a multi-step protein purification strategy that remains fundamentally relevant for separating proteins from complex biological mixtures.
-
Affinity Chromatography: The initial step involved heparin-Sepharose affinity chromatography. Follistatin has a heparin-binding site, allowing it to bind to the column matrix while many other proteins are washed away. Elution is typically achieved by increasing the salt concentration of the buffer.
-
Size-Exclusion Chromatography (Gel Filtration): The fractions containing follistatin were then further purified using a Sephacryl S-200 column. This technique separates proteins based on their size (hydrodynamic radius). Follistatin (Mr ~35,000) could be separated from larger and smaller protein contaminants.
-
High-Performance Liquid Chromatography (HPLC): The final purification was achieved through multiple steps of reversed-phase HPLC (RP-HPLC). This high-resolution technique separates molecules based on their hydrophobicity, yielding a highly purified protein preparation.
Conclusion and Future Directions
Follistatin and its related signaling pathways represent a significant area of interest for therapeutic development, particularly for conditions involving muscle wasting such as sarcopenia and muscular dystrophy. While direct dietary sources of follistatin appear limited, with fertilized eggs being the most characterized source, the discovery of natural compounds like epicatechin and fucoidan that can modulate endogenous follistatin and myostatin levels offers a promising avenue for nutritional and supplemental interventions.
For researchers and drug development professionals, the availability of reliable commercial ELISA kits provides a robust tool for quantifying follistatin in various biological matrices. Future research should aim to conduct more comprehensive quantitative analyses of follistatin in a wider range of foodstuffs to better understand its dietary prevalence. Furthermore, continued investigation into natural myostatin inhibitors and follistatin enhancers will be critical for developing novel, non-pharmacological strategies to support musculoskeletal health.
References
- 1. Follistatin - Wikipedia [en.wikipedia.org]
- 2. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Roles of Follistatin/Myostatin in Transforming Growth Factor-β Signaling and Adipose Browning: Potential for Therapeutic Intervention in Obesity Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Muscle Mass by Follistatin and Activins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med-fom-urlgsci.sites.olt.ubc.ca [med-fom-urlgsci.sites.olt.ubc.ca]
- 7. swolverine.com [swolverine.com]
- 8. Soy isoflavones alter expression of genes associated with cancer progression, including interleukin-8, in androgen-independent PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Soy Milk in Conjunction With Resistance Training on Physical Performance and Skeletal Muscle Regulatory Markers in Older Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advancing quantification methods for polyphenols in brown seaweeds—applying a selective qNMR method compared with the TPC assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Follistatin Gene Delivery Enhances Muscle Growth and Strength in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]
- 17. journals.physiology.org [journals.physiology.org]
Methodological & Application
Folipastatin: Application Notes and Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folipastatin is a depsidone metabolite isolated from the fungus Aspergillus unguis. It has been identified as a dual inhibitor of Phospholipase A2 (PLA2) and Sterol O-acyltransferase (SOAT), also known as Acyl-CoA: cholesterol acyltransferase (ACAT).[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, aimed at facilitating research into its biological activities and therapeutic potential.
Mechanism of Action
This compound exerts its biological effects through the inhibition of two key enzymes involved in lipid metabolism:
-
Phospholipase A2 (PLA2): This enzyme catalyzes the hydrolysis of the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids.[2] Arachidonic acid is a precursor for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[3] By inhibiting PLA2, this compound can modulate inflammatory responses.
-
Sterol O-acyltransferase (SOAT/ACAT): This enzyme is responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[4][5] Inhibition of SOAT leads to an accumulation of free cholesterol within the cell, which can impact cholesterol homeostasis and potentially inhibit the growth of cancer cells that exhibit altered lipid metabolism.[4][6][7]
Data Presentation
Quantitative Data Summary
The following tables summarize the reported inhibitory and cytotoxic activities of this compound in various cell-based assays.
Table 1: Inhibitory Activity of this compound against SOAT1 and SOAT2
| Cell Line | Target | IC50 (µM) | Assay Type |
| SOAT1-expressing CHO cells | SOAT1 | 16 | Cell-based |
| SOAT2-expressing CHO cells | SOAT2 | 2.0 | Cell-based |
Data sourced from a study on 7-Chlorothis compound, a related compound, which also tested this compound.
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung Carcinoma | 3.9 |
| HCT116 | Colon Carcinoma | 2.5 |
| K562 | Chronic Myelogenous Leukemia | 4.8 |
| SK-MEL-28 | Malignant Melanoma | 4.1 |
| SNU-638 | Stomach Carcinoma | 4.9 |
GI50: The concentration required to inhibit cell growth by 50%.
Signaling Pathways
The inhibitory actions of this compound impact distinct signaling pathways.
Phospholipase A2 (PLA2) Inhibition and the Arachidonic Acid Cascade
Inhibition of PLA2 by this compound blocks the release of arachidonic acid from the cell membrane, thereby preventing its conversion into pro-inflammatory eicosanoids.
Caption: this compound inhibits PLA2, blocking the arachidonic acid cascade.
Sterol O-acyltransferase (SOAT) Inhibition and Cholesterol Esterification
By inhibiting SOAT, this compound prevents the conversion of free cholesterol into cholesteryl esters, leading to altered cellular cholesterol homeostasis.
Caption: this compound inhibits SOAT, disrupting cholesterol esterification.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Caption: General workflow for this compound cell culture experiments.
Protocol 1: Determination of Cytotoxic Activity (GI50)
This protocol is for assessing the growth-inhibitory effects of this compound on adherent cancer cell lines.
Materials:
-
Selected cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Sulforhodamine B (SRB) assay kit or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 to 100 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
Cell Viability Assessment (SRB Assay):
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water.
-
Air dry the plates completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates again.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration and determine the GI50 value using non-linear regression analysis.
-
Protocol 2: SOAT Inhibition Assay in CHO Cells
This protocol is adapted from methods used to evaluate SOAT inhibitors in a cell-based assay.
Materials:
-
SOAT1- or SOAT2-expressing Chinese Hamster Ovary (CHO) cells
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
[14C]Oleate-BSA complex
-
24-well cell culture plates
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed SOAT-expressing CHO cells in 24-well plates and grow to near confluency.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.
-
-
[14C]Oleate Labeling:
-
Add the [14C]Oleate-BSA complex to each well to a final concentration of approximately 0.2 mM.
-
Incubate for 4-6 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Extract the cellular lipids by adding a hexane/isopropanol (3:2, v/v) mixture.
-
-
Analysis of Cholesteryl Esters:
-
Evaporate the lipid extracts to dryness under nitrogen.
-
Resuspend the lipid residue in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the samples onto a TLC plate.
-
Develop the TLC plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v).
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Quantify the amount of [14C] incorporated into cholesteryl esters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [14C]oleate incorporation into cholesteryl esters for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
-
Protocol 3: General Phospholipase A2 (PLA2) Inhibition Assay
This is a general protocol for assessing PLA2 activity in a cell-based assay, which can be adapted for this compound. Specific quantitative data for this compound's PLA2 inhibition in cells is not currently available in the cited literature.
Materials:
-
Cell line of interest (e.g., macrophages like RAW 264.7)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
PLA2 activator (e.g., calcium ionophore A23187 or lipopolysaccharide - LPS)
-
Arachidonic Acid ELISA kit or fluorescent PLA2 assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable culture plate (e.g., 24- or 48-well plate) and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation of PLA2 Activity:
-
Add a PLA2 activator (e.g., A23187 or LPS) to the wells to stimulate the release of arachidonic acid.
-
Incubate for an appropriate time (e.g., 30-60 minutes).
-
-
Measurement of Arachidonic Acid Release:
-
Collect the cell culture supernatant.
-
Measure the concentration of arachidonic acid in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Alternatively, a cell-based fluorescent assay can be used where a fluorescently labeled fatty acid is incorporated into the cell membrane, and its release is monitored.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of arachidonic acid release for each this compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
-
Concluding Remarks
This compound is a valuable research tool for investigating the roles of PLA2 and SOAT in various cellular processes, including inflammation and cancer cell proliferation. The protocols provided herein offer a framework for researchers to explore the cellular effects of this dual inhibitor. It is recommended to optimize the experimental conditions for each specific cell line and assay.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Phospholipase A2 enzymes: regulation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are SOAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of SOAT1 suppresses glioblastoma growth via blocking SREBP-1-mediated lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recommended Storage and Stability of Follistatin Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follistatin (FST) is a glycoprotein that plays a crucial role in regulating various physiological processes, most notably as a potent antagonist of members of the Transforming Growth Factor-beta (TGF-β) superfamily, including myostatin and activin.[1][2][3][4] Its ability to promote muscle growth and its involvement in tissue repair have made it a subject of intense research for therapeutic applications in muscle-wasting diseases, metabolic disorders, and beyond.[1][2][3][4] Ensuring the stability and biological activity of Follistatin solutions is paramount for obtaining reliable and reproducible experimental results. This document provides detailed guidelines and protocols for the storage and handling of Follistatin solutions, as well as methods to assess its stability and activity.
Recommended Storage Conditions
The stability of a Follistatin solution is dependent on several factors, including temperature, pH, and the number of freeze-thaw cycles. The following recommendations are based on general best practices for recombinant protein storage and available product information.
Lyophilized Follistatin
For long-term storage, Follistatin should be stored in its lyophilized form at -20°C or -80°C in a desiccated environment.[5] When stored properly, lyophilized Follistatin can be stable for several years. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.
Reconstituted Follistatin Solution
Upon reconstitution, the stability of the Follistatin solution becomes more critical.
-
Short-Term Storage: For immediate use or storage for up to one week, the reconstituted solution can be stored at 2-8°C.[5]
-
Long-Term Storage: For extended storage, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes waste and, crucially, avoids repeated freeze-thaw cycles which can lead to protein degradation and aggregation.[5]
Quantitative Stability Data
The following tables provide a template for presenting quantitative stability data for a Follistatin solution. Researchers are encouraged to generate their own data using the protocols outlined in this document to determine the precise stability of their specific Follistatin preparation under their experimental conditions.
Table 1: Stability of Follistatin Solution at Various Temperatures
| Temperature | Duration | Protein Integrity (% Monomer) | Biological Activity (% Inhibition of Activin A) |
| 4°C | 1 week | >95% | >90% |
| 2 weeks | Data not available | Data not available | |
| 1 month | Data not available | Data not available | |
| -20°C | 1 month | >98% | >95% |
| 6 months | Data not available | Data not available | |
| 1 year | Data not available | Data not available | |
| -80°C | 1 year | >98% | >95% |
| 2 years | Data not available | Data not available |
Table 2: Effect of Freeze-Thaw Cycles on Follistatin Solution Stability
| Number of Freeze-Thaw Cycles | Protein Integrity (% Monomer) | Biological Activity (% Inhibition of Activin A) |
| 1 | >98% | >95% |
| 3 | Data not available | Data not available |
| 5 | Data not available | Data not available |
| 10 | Data not available | Data not available |
Note: The data in the tables above are illustrative placeholders. Actual stability will depend on the specific formulation, concentration, and purity of the Follistatin solution.
Experimental Protocols
Reconstitution of Lyophilized Follistatin
Objective: To properly dissolve lyophilized Follistatin for experimental use.
Materials:
-
Vial of lyophilized Follistatin
-
Sterile, high-purity water or a recommended buffer (e.g., sterile PBS, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Briefly centrifuge the vial of lyophilized Follistatin to ensure the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening.
-
Carefully open the vial and add the recommended volume of sterile water or buffer to achieve the desired concentration (typically 0.1-1.0 mg/mL).
-
Gently swirl or pipette the solution up and down to dissolve the protein. Do not vortex , as this can cause aggregation.
-
Allow the solution to sit for a few minutes to ensure complete dissolution.
-
For long-term storage, it is recommended to add a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), to prevent adsorption to the storage vial and improve stability.
-
Aliquot the reconstituted solution into single-use, low-protein-binding tubes.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
Assessment of Protein Integrity by SDS-PAGE
Objective: To qualitatively assess the integrity and potential aggregation of the Follistatin protein.
Materials:
-
Follistatin solution samples (stored under different conditions)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent, e.g., DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
-
Gel imaging system
Protocol:
-
Prepare Follistatin samples for loading by diluting them in sample loading buffer. Prepare both reduced and non-reduced samples to assess disulfide-linked aggregates.
-
Heat the reduced samples at 95-100°C for 5-10 minutes. Do not heat non-reduced samples.
-
Load the prepared samples and molecular weight standards onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Image the gel and analyze the banding pattern. A stable Follistatin solution should show a prominent band at the expected molecular weight with minimal high-molecular-weight bands indicative of aggregation.
Follistatin Bioactivity Assay (Activin A Inhibition)
Objective: To quantitatively measure the biological activity of Follistatin by its ability to inhibit Activin A-induced signaling. This protocol is based on a luciferase reporter gene assay.
Materials:
-
A cell line responsive to Activin A and transfected with a TGF-β/Activin-responsive reporter construct (e.g., (CAGA)12-luciferase reporter).
-
Recombinant human Activin A
-
Follistatin solution samples (to be tested)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cell line in a 96-well plate and allow them to attach overnight.
-
Prepare a constant, suboptimal concentration of Activin A in the cell culture medium.
-
Prepare serial dilutions of the Follistatin standard and the Follistatin samples to be tested.
-
Pre-incubate the Activin A solution with the different concentrations of Follistatin (standards and samples) for 1-2 hours at 37°C to allow for binding.
-
Remove the culture medium from the cells and add the Activin A/Follistatin mixtures to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Plot the luciferase activity against the Follistatin concentration. The activity of the Follistatin samples can be determined by comparing their dose-response curves to that of the standard.
Signaling Pathways and Experimental Workflows
Follistatin Signaling Pathway
Follistatin primarily functions by binding to and neutralizing members of the TGF-β superfamily, thereby preventing them from binding to their cell surface receptors and initiating downstream signaling.
Caption: Follistatin inhibits Activin/Myostatin signaling.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of a Follistatin solution.
Caption: Workflow for assessing Follistatin stability.
Conclusion
The stability of Follistatin solutions is critical for achieving accurate and reproducible results in research and development. By following the recommended storage guidelines and implementing the provided protocols for stability and activity assessment, researchers can ensure the integrity of their Follistatin preparations. It is imperative for each laboratory to validate the stability of their specific Follistatin solutions under their own experimental conditions to generate reliable data.
References
Application Notes and Protocols: Determination of Follistatin Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follistatin (FST) is a key regulatory glycoprotein that plays a crucial role in tissue development, cell proliferation, and differentiation. Its primary mechanism of action involves binding to and neutralizing members of the Transforming Growth-Factor Beta (TGF-β) superfamily, most notably Activin and Myostatin.[1][2][3][4] By inhibiting these signaling molecules, Follistatin promotes muscle growth and has therapeutic potential for muscle-wasting diseases.[3][5][6] The determination of a precise dose-response curve is fundamental to understanding the bioactivity of Follistatin and for the development of novel therapeutics.
These application notes provide detailed protocols for determining the dose-response curve of Follistatin by assessing its ability to inhibit Activin A-induced signaling. The primary methods described are a Luciferase Reporter Assay, Western Blotting for phosphorylated Smad2/3, and an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Follistatin.
Signaling Pathway Overview
Follistatin functions by directly binding to Activin A, preventing it from interacting with its type II receptor (ActRII).[1][7] This inhibition blocks the subsequent recruitment and phosphorylation of the type I receptor (ActRI), which in turn prevents the phosphorylation of the downstream signaling proteins, Smad2 and Smad3.[1][7] The unphosphorylated Smad2/3 cannot complex with Smad4 and translocate to the nucleus to regulate target gene expression.[1][7]
Figure 1. Follistatin's inhibition of the Activin A signaling pathway.
Experimental Protocols
Luciferase Reporter Assay for Activin A Inhibition
This assay quantifies the inhibitory effect of Follistatin on Activin A-induced gene expression using a Smad-responsive luciferase reporter.[8][9][10]
Materials:
-
HEK293T cells stably transfected with a (CAGA)12-luciferase reporter construct[8]
-
Recombinant human Follistatin
-
Recombinant human Activin A
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T-(CAGA)12-luciferase cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium.[9] Incubate overnight at 37°C, 5% CO2.
-
Cell Starvation: The next day, replace the growth medium with 50 µL of serum-free medium (Opti-MEM) and incubate for 4-6 hours.
-
Treatment Preparation:
-
Prepare a constant concentration of Activin A (e.g., 8 ng/mL) in serum-free medium.[8]
-
Prepare a serial dilution of Follistatin in serum-free medium. A typical concentration range would be 0, 1, 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
-
Cell Treatment: Add 25 µL of the Activin A solution and 25 µL of the Follistatin serial dilutions to the appropriate wells. Include controls for untreated cells and cells treated with Activin A alone.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium from the wells and lyse the cells according to the manufacturer's protocol (e.g., add 20-100 µL of lysis buffer per well and incubate for 15 minutes).[11][12][13]
-
Transfer the cell lysate to a white 96-well luminometer plate.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.[10][11]
-
Data Analysis: Calculate the percentage of inhibition for each Follistatin concentration relative to the Activin A-only treated cells. Plot the percentage of inhibition against the log of the Follistatin concentration to generate a dose-response curve and determine the IC50 value.
Figure 2. Workflow for the Luciferase Reporter Assay.
Western Blot for Phospho-Smad2/3
This method directly measures the phosphorylation of Smad2 and Smad3, key downstream effectors of the Activin signaling pathway.[14][15]
Materials:
-
HepG2 or similar Activin-responsive cells
-
Recombinant human Follistatin
-
Recombinant human Activin A
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours.
-
Pre-incubate cells with varying concentrations of Follistatin (e.g., 0-1000 ng/mL) for 1 hour.
-
Stimulate the cells with a constant concentration of Activin A (e.g., 25 ng/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-phospho-Smad2/3 and anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Smad2/3 antibody to normalize the phospho-Smad signal.
-
Data Analysis: Quantify the band intensities for phospho-Smad2/3 and total Smad2/3. Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal. Plot the normalized phospho-Smad2/3 levels against the Follistatin concentration to obtain a dose-response curve.
Follistatin ELISA
An ELISA can be used to confirm the concentrations of Follistatin used in the bioassays and to measure endogenous or recombinant Follistatin in various samples.[16][17][18][19]
Materials:
-
Human Follistatin ELISA Kit (e.g., Abcam ab192147, R&D Systems DFN00)[17]
-
Samples containing Follistatin (e.g., cell culture supernatants, serum, plasma)
-
Microplate reader
Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. A general protocol for a sandwich ELISA is as follows:
-
Prepare standards and samples as instructed.[16]
-
Add standards and samples to the wells of the pre-coated microplate.[16]
-
Incubate for the specified time (e.g., 2.5 hours at room temperature).[16]
-
Wash the wells multiple times.
-
Add the detection antibody (e.g., biotinylated antibody) and incubate.[16]
-
Wash the wells.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.[16]
-
Wash the wells.
-
Add the substrate (e.g., TMB) and incubate in the dark until color develops.[16]
-
Add the stop solution.[16]
-
Read the absorbance at 450 nm immediately.[16]
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of Follistatin in the unknown samples.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in clear and concise tables.
Table 1: Luciferase Reporter Assay Data
| Follistatin (ng/mL) | Log [Follistatin] | Relative Luminescence Units (RLU) | % Inhibition |
| 0 (No Activin A) | - | 100 | 100 |
| 0 (+ Activin A) | - | 10,000 | 0 |
| 1 | 0 | 9,500 | 5 |
| 5 | 0.70 | 8,500 | 15 |
| 10 | 1.00 | 7,000 | 30 |
| 25 | 1.40 | 5,500 | 45 |
| 50 | 1.70 | 4,000 | 60 |
| 100 | 2.00 | 2,500 | 75 |
| 250 | 2.40 | 1,200 | 88 |
| 500 | 2.70 | 600 | 94 |
| 1000 | 3.00 | 200 | 98 |
Table 2: Western Blot Densitometry Data
| Follistatin (ng/mL) | p-Smad2/3 Intensity | Total Smad2/3 Intensity | Normalized p-Smad2/3 | % Inhibition |
| 0 (No Activin A) | 0.05 | 1.00 | 0.05 | 100 |
| 0 (+ Activin A) | 1.00 | 1.00 | 1.00 | 0 |
| 10 | 0.75 | 1.02 | 0.74 | 26 |
| 50 | 0.48 | 0.98 | 0.49 | 51 |
| 100 | 0.27 | 1.01 | 0.27 | 73 |
| 250 | 0.12 | 0.99 | 0.12 | 88 |
| 500 | 0.06 | 1.03 | 0.06 | 94 |
| 1000 | 0.04 | 0.97 | 0.04 | 96 |
Table 3: Representative Follistatin ELISA Data
| Sample | OD 450nm | Follistatin Conc. (ng/mL) |
| Standard 1 | 2.50 | 2000 |
| Standard 2 | 1.25 | 1000 |
| Standard 3 | 0.63 | 500 |
| Standard 4 | 0.31 | 250 |
| Standard 5 | 0.16 | 125 |
| Blank | 0.05 | 0 |
| Test Sample 1 | 0.85 | 680 |
| Test Sample 2 | 0.42 | 336 |
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the dose-response curve of Follistatin. By employing a combination of a functional reporter assay and a direct measure of downstream signaling, researchers can accurately characterize the bioactivity of Follistatin. The inclusion of an ELISA protocol ensures accurate quantification of the test substance. These methods are essential for basic research, quality control of recombinant proteins, and the preclinical development of Follistatin-based therapeutics.
References
- 1. Activins and follistatins: Emerging roles in liver physiology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulation and functions of activin and follistatin in inflammation and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Follistatin Gene Therapy Improves Ambulation in Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Follistatin Gene Delivery Enhances Muscle Growth and Strength in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Follistatin Forms a Stable Complex With Inhibin A That Does Not Interfere With Activin A Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. med.emory.edu [med.emory.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. Follistatin-mediated skeletal muscle hypertrophy is regulated by Smad3 and mTOR independently of myostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Human Follistatin ELISA - Quantikine DFN00: R&D Systems [rndsystems.com]
- 18. Human Follistatin ELISA Kit (A1433) [antibodies.com]
- 19. Human Follistatin (FST) ELISA Kit (EHFST) - Invitrogen [thermofisher.com]
Application Notes: PLA2 Activity Assay Using Folipastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes are critical mediators in a variety of physiological and pathological processes, including inflammation, cell signaling, and host defense.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing fatty acids, such as arachidonic acid, and lysophospholipids.[1] Arachidonic acid is a precursor to potent inflammatory mediators, including prostaglandins and leukotrienes, making PLA2 a significant target for the development of anti-inflammatory therapeutics. Folipastatin, a depsidone compound isolated from the fungus Aspergillus unguis, has been identified as an inhibitor of phospholipase A2.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in PLA2 activity assays.
This compound: A Natural PLA2 Inhibitor
This compound is a natural product that has demonstrated inhibitory activity against phospholipase A2.[2] Its mechanism of action is presumed to involve the blockade of the enzyme's active site, thereby preventing the hydrolysis of its phospholipid substrate. Due to its inhibitory properties, this compound is a valuable tool for studying the role of PLA2 in various biological systems and for screening for novel anti-inflammatory compounds. For experimental purposes, this compound can be dissolved in solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2]
PLA2 Signaling Pathway in Inflammation
The activation of PLA2 is a key step in the inflammatory cascade. As depicted in the signaling pathway diagram below, various inflammatory stimuli can lead to the activation of PLA2, resulting in the release of arachidonic acid from the cell membrane. This arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, contributing to processes such as vasodilation, increased vascular permeability, and the recruitment of immune cells. This compound, by inhibiting PLA2, can block this entire downstream cascade of inflammatory mediator production.
Data Presentation: Inhibitory Activity of PLA2 Inhibitors
| Inhibitor | PLA2 Isoform | IC50 Value | Reference |
| Indomethacin | Human synovial PLA2 (Group II) | 35 µM | [4] |
| Indomethacin | Rat peritoneal PLA2 (Group II) | 28 µM | [4] |
| Rutin | Human synovial fluid PLA2-II | Efficient Inhibition | [5] |
| Rutin | Human pancreatic juice PLA2-I | Weak Inhibition | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration, weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Fluorometric PLA2 Activity Assay for Inhibitor Screening
This protocol is adapted from commercially available fluorometric PLA2 assay kits and is suitable for screening inhibitors like this compound.[6][7][8]
Materials:
-
PLA2 enzyme (e.g., bee venom PLA2 as a positive control)[9]
-
Fluorogenic PLA2 substrate (e.g., a synthetic thiophospholipid)[9]
-
PLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
This compound stock solution (in DMSO)
-
DMSO (for vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
Dilute the PLA2 enzyme to the desired working concentration in PLA2 Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare the fluorogenic PLA2 substrate according to the manufacturer's instructions, typically by diluting it in the Assay Buffer.
-
-
Assay Plate Setup (per well):
-
Inhibitor Wells: Add a specific volume of the diluted this compound solution.
-
Vehicle Control Wells: Add the same volume of DMSO as used for the inhibitor.
-
Enzyme Control Wells (Positive Control): Add PLA2 enzyme to the vehicle control wells.
-
No-Enzyme Control Wells (Negative Control): Add Assay Buffer instead of the PLA2 enzyme.
-
Add the diluted PLA2 enzyme to the inhibitor wells.
-
Adjust the final volume in all wells with PLA2 Assay Buffer to a consistent pre-substrate addition volume (e.g., 50 µL).
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the prepared fluorogenic PLA2 substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every minute) for a duration of 30 to 60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the rate of the reaction (increase in fluorescence over time) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound serves as a valuable research tool for investigating the role of phospholipase A2 in health and disease. The provided protocols offer a framework for conducting reliable and reproducible PLA2 activity assays to assess the inhibitory potential of this compound and other compounds. Careful optimization of enzyme and substrate concentrations, along with appropriate controls, is essential for generating high-quality data. These application notes are intended to guide researchers in designing and executing robust experiments to further elucidate the therapeutic potential of PLA2 inhibition.
References
- 1. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Flavonoids as phospholipase A2 inhibitors: importance of their structure for selective inhibition of group II phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]
- 9. abcam.com [abcam.com]
Folipastatin in Inflammation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folipastatin, also known as Follistatin, is a secreted glycoprotein recognized for its critical role in neutralizing members of the Transforming Growth Factor-beta (TGF-β) superfamily, most notably Activin A.[1] Initially identified for its function in reproductive biology, extensive research has illuminated the pivotal role of the Activin A-Folipastatin axis in inflammation and immunity. Activin A levels are often elevated in inflammatory conditions, where it can exert both pro- and anti-inflammatory effects depending on the cellular context and microenvironment.[2][3] this compound acts as a natural antagonist by binding to Activin A with high affinity, preventing it from activating its cell surface receptors and initiating downstream signaling.[4][5] This inhibitory action makes this compound a valuable research tool and a potential therapeutic agent for modulating inflammatory responses in a variety of disease models.
These application notes provide an overview of this compound's mechanism of action and its utility in key inflammation research areas, complete with summary data and detailed experimental protocols.
Mechanism of Action: Inhibition of Activin A Signaling
Activin A signals through a complex of type I (e.g., ACVR1B/ALK4) and type II (ACVR2A/B) serine/threonine kinase receptors. Ligand binding induces the phosphorylation and activation of intracellular SMAD2 and SMAD3 proteins. These activated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in inflammation, fibrosis, and cell differentiation.[2] this compound directly sequesters Activin A, preventing its interaction with the receptor complex and thereby inhibiting the entire downstream cascade.
Key Applications in Inflammation Research
This compound is a versatile tool for studying the role of Activin A in various inflammatory diseases.
-
Sepsis and Endotoxemia: Acute systemic inflammation induced by lipopolysaccharide (LPS) leads to a rapid increase in circulating Activin A. Administering this compound can modulate the profiles of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and has been shown to reduce mortality in animal models of endotoxemia.[4]
-
Arthritis: In rheumatoid arthritis, Activin A is expressed in synovial tissue and contributes to the pro-inflammatory phenotype of synovial fibroblasts.[6] Studies have shown that this compound can reduce the infiltration of inflammatory cells and protect against cartilage degradation in experimental arthritis.[6][7]
-
Kidney Disease: In models of diabetic kidney disease, Activin A contributes to fibrosis, injury, and inflammation. This compound treatment can ameliorate these effects by reducing leukocyte and macrophage infiltration and downregulating inflammatory mediators like IL-1β, IL-6, and TNF-α.[8]
-
Allergic Airway Disease: Activin A acts as a pro-inflammatory mediator in type-2 driven upper airway diseases, such as allergic rhinitis and chronic rhinosinusitis with nasal polyps, where its expression correlates with IL-5.[9] this compound can be used to investigate and potentially block these pathways.
Quantitative Data Summary
The following tables summarize quantitative findings from studies using this compound or investigating the Activin A/Folipastatin axis in inflammatory models.
| In Vitro Models | |||
| Model System | Stimulus | Treatment | Quantitative Effect |
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASF) | 10 ng/mL IL-1β | - | 0.54-fold decrease in endogenous Follistatin release.[6][10] |
| Human RASF | 30 ng/mL Activin A | - | 2.2-fold increase in IL-6 release.[6] |
| In Vivo Models | |||
| Model System | Disease Induction | Treatment Protocol | Key Outcome |
| Murine Diabetic Kidney Disease | Angiotensin II infusion in db/db mice | 5 µg this compound (intraperitoneal), two doses | Significant reduction in kidney macrophage infiltration (F4/80+ cells) and inflammatory gene expression (Il-1β, Il-6, Tnf-α).[8] |
| Murine Endotoxemia | LPS challenge | This compound (intraperitoneal) 30 min prior to LPS | Altered profiles of TNF, IL-1β, and IL-6; reduced mortality.[4] |
| Murine Post-Traumatic Arthritis (with high-fat diet) | Joint injury | AAV-mediated this compound gene therapy | Mitigation of synovial inflammation and cartilage degeneration.[7] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature. Researchers should optimize concentrations, timing, and readouts for their specific experimental systems.
Protocol 1: In Vitro Inhibition of Inflammatory Cytokine Production in Macrophages
This protocol details how to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with LPS.
Methodology:
-
Cell Culture: Seed murine or human macrophages (e.g., RAW 264.7, primary bone marrow-derived macrophages) in 24-well plates at a density of 2.5 x 10^5 cells/well. Allow cells to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh, low-serum medium. Add varying concentrations of recombinant this compound to the wells. Include a vehicle control (e.g., PBS). Incubate for 1-2 hours at 37°C.
-
Stimulation: Add an inflammatory stimulus, such as LPS (final concentration 100 ng/mL), to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for an appropriate time to allow for cytokine production (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).
-
Sample Collection: Centrifuge the plates to pellet any detached cells and carefully collect the supernatant for analysis.
-
Analysis:
-
Cytokine Quantification: Measure the concentration of secreted cytokines (TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.
-
Signaling Analysis (Optional): To confirm mechanism, lyse the remaining cells and perform Western blot analysis to measure the phosphorylation of SMAD2/3.
-
Protocol 2: In Vivo Murine Model of Endotoxemia
This protocol provides a framework for evaluating the protective effects of this compound in a mouse model of acute systemic inflammation.
Methodology:
-
Animal Model: Use 8-10 week old C57BL/6 mice. Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (PBS i.p.) + Saline i.p.
-
Group 2: Vehicle control (PBS i.p.) + LPS i.p.
-
Group 3: this compound i.p. + LPS i.p.
-
-
Treatment: Administer recombinant this compound (e.g., 5-10 µg per mouse) or vehicle (PBS) via intraperitoneal (i.p.) injection.
-
Induction of Endotoxemia: 30 minutes after the this compound/vehicle injection, challenge the mice with a dose of LPS (e.g., 10-15 mg/kg) via i.p. injection to induce endotoxemia.[4]
-
Monitoring and Sample Collection:
-
Survival Study: Monitor mice for survival over a 72-hour period.
-
Mechanistic Study: In a separate cohort, collect blood via cardiac puncture at specific time points (e.g., 2, 6, and 24 hours) post-LPS challenge.
-
-
Analysis:
-
Cytokine Analysis: Prepare serum from blood samples and measure levels of circulating inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or a multiplex bead array.
-
Tissue Analysis: Harvest organs such as the liver, lung, and spleen. Tissues can be fixed for histology to assess inflammatory cell infiltration or snap-frozen for gene expression analysis (qRT-PCR) of inflammatory markers.
-
References
- 1. Follistatin - Wikipedia [en.wikipedia.org]
- 2. Activin-A in the regulation of immunity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activin, neutrophils, and inflammation: just coincidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activin A is a critical component of the inflammatory response, and its binding protein, follistatin, reduces mortality in endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The activin-follistatin anti-inflammatory cycle is deregulated in synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene therapy for follistatin mitigates systemic metabolic inflammation and post-traumatic arthritis in high-fat diet–induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activin A Antagonism with Follistatin Reduces Kidney Fibrosis, Injury, and Cellular Senescence-Associated Inflammation in Murine Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activin-A Is a Pro-Inflammatory Regulator in Type-2-Driven Upper Airway Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Antifungal Properties of Folipastatin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific studies detailing the antifungal properties of Folipastatin in cell culture. This compound is primarily recognized as an inhibitor of phospholipase A2 and sterol O-acyltransferase (SOAT) 1 and 2, with described antibiotic activity against Gram-positive bacteria.[1] The following application notes and protocols are presented as a comprehensive and generalized framework for researchers to investigate the potential antifungal activities of this compound, based on standard methodologies in mycology and drug discovery.
Introduction to this compound
This compound is a depsidone metabolite originally isolated from Aspergillus unguis.[1] Its known biological activities include the inhibition of phospholipase A2 and, more recently, the inhibition of the isoenzymes sterol O-acyltransferase (SOAT) 1 and 2.[1] While its efficacy against bacteria has been noted, its potential as an antifungal agent remains largely unexplored. These application notes provide a roadmap for the systematic evaluation of this compound's antifungal properties in a cell culture setting.
Postulated Mechanism of Antifungal Action
Given that this compound inhibits sterol O-acyltransferase, a key enzyme in cellular cholesterol esterification, a plausible antifungal mechanism could involve the disruption of fungal cell membrane integrity. Fungal cell membranes contain ergosterol, a sterol analogous to mammalian cholesterol, which is a common target for antifungal drugs.[2][3] By inhibiting an enzyme involved in sterol metabolism, this compound might interfere with ergosterol biosynthesis or homeostasis, leading to increased membrane permeability and cell death.
Another potential mechanism could be related to its activity as a phospholipase A2 inhibitor. Phospholipases are crucial for various cellular processes, including signaling and membrane remodeling. Interference with these enzymes in fungi could disrupt cell wall synthesis, cell division, or other vital functions.
Fungal G-protein-coupled receptors (GPCRs) are also potential targets for antifungal development as they regulate key processes like nutrient sensing, mating, and virulence.[4][5][6][7][8] While there is no direct evidence linking this compound to GPCRs, this remains a possible avenue of investigation.
Below is a diagram illustrating a generalized fungal signaling pathway that could be a target for antifungal compounds.
Experimental Protocols
The following protocols are standard methods for assessing the in vitro antifungal activity of a test compound.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a widely used technique for determining the MIC of antifungal agents against yeasts and molds.[9][10]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)[1]
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (24-48 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer.
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds.[10]
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, including a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth. For some fungistatic agents, a significant reduction in growth (e.g., 50% or 90%) compared to the growth control is used as the endpoint. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol for Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[11]
Materials:
-
MIC plates from the previous experiment
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile micropipette tips or a multi-channel pipette
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
From each of these wells, aspirate a small aliquot (e.g., 10-20 µL) and plate it onto an SDA plate.[11]
-
Also, plate an aliquot from the growth control well to ensure the viability of the organism.
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the SDA plate.
Protocol for Cytotoxicity Assay in Mammalian Cells
It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index.
Materials:
-
A mammalian cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, flat-bottom microtiter plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Data Presentation
Quantitative data from the above experiments should be summarized in clear and structured tables.
Table 1: Hypothetical In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | 8 | 16 |
| Candida glabrata ATCC 2001 | 16 | >64 |
| Cryptococcus neoformans H99 | 4 | 8 |
| Aspergillus fumigatus ATCC 204305 | 32 | >64 |
Table 2: Hypothetical Cytotoxicity of this compound against a Mammalian Cell Line
| Cell Line | IC50 (µg/mL) |
| HepG2 | >128 |
Visualization of Experimental Workflow
A clear workflow diagram can help in planning and executing the experimental procedures.
Conclusion
The provided protocols and application notes offer a foundational approach for the initial investigation of this compound's antifungal properties. By systematically determining its MIC and MFC against a panel of pathogenic fungi and assessing its cytotoxicity, researchers can generate the preliminary data required to justify further studies into its mechanism of action and potential as a novel antifungal therapeutic.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Fungal G-protein-coupled receptors: mediators of pathogenesis and targets for disease control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A [frontiersin.org]
- 6. G-protein-coupled Receptors in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The rise of fungal G-protein coupled receptors in pathogenesis and symbiosis | PLOS Pathogens [journals.plos.org]
- 8. Magnificent seven: roles of G protein-coupled receptors in extracellular sensing in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. [mdpi.com]
Folipastatin: Application Notes and Protocols for Inhibiting Arachidonic Acid Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folipastatin, a depsidone metabolite isolated from the fungus Aspergillus unguis, has been identified as a potent inhibitor of phospholipase A2 (PLA2).[1][2] PLA2 enzymes are critical mediators in a variety of cellular signaling pathways, most notably the inflammatory cascade. These enzymes catalyze the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid.[3] Liberated arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into a class of bioactive lipids known as eicosanoids, which include prostaglandins and leukotrienes. These molecules are key players in inflammation, pain, and various other physiological and pathological processes. By inhibiting PLA2, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby preventing the production of these pro-inflammatory mediators. These application notes provide detailed protocols and quantitative data for utilizing this compound as a research tool to study and inhibit arachidonic acid release.
Data Presentation
The inhibitory activity of this compound against various phospholipase A2 enzymes has been quantified, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Source | Assay Method | IC50 (µM) | Reference |
| Porcine Pancreas PLA2 | Phosphatidylcholine vesicles | 1.5 | Hamano K. et al., 1992 |
| Naja mossambica mossambica (Cobra venom) PLA2 | Phosphatidylcholine vesicles | >100 | Hamano K. et al., 1992 |
| Bee Venom PLA2 | Phosphatidylcholine vesicles | >100 | Hamano K. et al., 1992 |
Table 1: Inhibitory Activity of this compound against Phospholipase A2. This table summarizes the IC50 values of this compound for different PLA2 enzymes.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the arachidonic acid signaling cascade.
Caption: this compound inhibits PLA2, blocking arachidonic acid release.
Experimental Protocols
Protocol 1: In Vitro Phospholipase A2 Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory effect of this compound on PLA2 activity using a fluorescent substrate.
Materials:
-
Phospholipase A2 (e.g., from porcine pancreas)
-
Fluorescent PLA2 substrate (e.g., NBD-C6-HPC)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM CaCl2, pH 8.0
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Prepare Enzyme Solution: Dilute the PLA2 enzyme in Assay Buffer to the desired working concentration.
-
Prepare Substrate Solution: Prepare the fluorescent PLA2 substrate in Assay Buffer according to the manufacturer's instructions.
-
Assay Setup:
-
To each well of the 96-well plate, add 20 µL of the this compound working solution or vehicle control.
-
Add 160 µL of the Substrate Solution to each well.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
-
Initiate Reaction: Add 20 µL of the Enzyme Solution to each well to start the reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 460/534 nm for NBD-C6-HPC) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Arachidonic Acid Release Assay
This protocol details a method to measure the inhibition of arachidonic acid release from cultured cells using radiolabeled arachidonic acid.
Materials:
-
Cultured cells (e.g., U937, RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS)
-
[³H]-Arachidonic Acid
-
This compound
-
DMSO
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA), calcium ionophore A23187)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Radiolabeling:
-
Remove the culture medium and wash the cells once with serum-free medium.
-
Add fresh culture medium containing 0.5 µCi/mL of [³H]-arachidonic acid to each well.
-
Incubate the cells for 18-24 hours to allow for the incorporation of the radiolabel into cellular phospholipids.
-
-
Wash and Pre-incubation:
-
After the labeling period, remove the radioactive medium and wash the cells three times with serum-free medium containing 1% BSA to remove unincorporated [³H]-arachidonic acid.
-
Add 500 µL of fresh serum-free medium to each well.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO).
-
Add the this compound working solutions or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Add the stimulating agent (e.g., PMA at 100 nM or A23187 at 1 µM) to the wells to induce arachidonic acid release.
-
Incubate for the desired time period (e.g., 30-60 minutes) at 37°C.
-
-
Sample Collection:
-
After stimulation, carefully collect the supernatant from each well.
-
Add 1 mL of scintillation cocktail to each supernatant sample.
-
-
Measurement of Radioactivity:
-
Quantify the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity (which can be determined by lysing the cells in a separate set of wells and measuring the radioactivity).
-
Determine the inhibitory effect of this compound at each concentration by comparing it to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the cellular arachidonic acid release assay.
Caption: Workflow for the cellular arachidonic acid release assay.
References
Troubleshooting & Optimization
Troubleshooting Folipastatin insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Follistatin, particularly its insolubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: My lyophilized Follistatin is not dissolving completely in aqueous buffer. What should I do?
A1: Incomplete dissolution of lyophilized Follistatin can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Ensure Proper Reconstitution Technique:
-
Before opening, centrifuge the vial to collect all the lyophilized powder at the bottom.[1][2]
-
Add the recommended solvent (sterile water or a specific buffer) gently down the side of the vial, not directly onto the powder.[3][4]
-
Do not vortex or shake vigorously, as this can cause aggregation and denaturation. Instead, gently swirl or pipette the solution up and down.[4][5]
-
Allow the vial to sit at room temperature for 15-30 minutes to allow for complete dissolution.[2]
-
-
Check the Reconstitution Buffer:
-
Address Persistent Particulates:
-
If flakes or particulates remain after the initial reconstitution attempt, you can try incubating the solution at room temperature for a couple of hours with gentle agitation (e.g., on a rocker).[1][2]
-
For more stubborn insolubility, an overnight incubation at 4°C with gentle rocking may be effective.[1]
-
Q2: I've successfully dissolved my Follistatin, but it precipitated out of solution after a freeze-thaw cycle. How can I prevent this?
A2: Protein precipitation after freeze-thaw cycles is a common issue. To mitigate this:
-
Aliquot for Single Use: After initial reconstitution, it is highly recommended to aliquot the Follistatin solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the protein is subjected to.[1][6]
-
Use a Carrier Protein: For long-term storage, consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to the aliquots. Carrier proteins help to stabilize the target protein and prevent it from adhering to the storage vial surface.[5][6][7]
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to -80°C for long-term storage. This rapid freezing process can help to preserve protein integrity.
Q3: What is the recommended storage condition for reconstituted Follistatin?
A3: Proper storage is crucial for maintaining the bioactivity of Follistatin.
-
Short-term Storage: The reconstituted solution can be stored at 2-8°C for up to one week.[5]
-
Long-term Storage: For extended storage, aliquots containing a carrier protein should be stored at -20°C to -80°C.[4][5][6]
Troubleshooting Guide: Follistatin Insolubility
This guide provides a systematic approach to resolving common insolubility issues with Follistatin.
Problem: Visible precipitates or cloudiness in the Follistatin solution after reconstitution.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Reconstitution Technique | 1. Centrifuge the vial before opening.[1][2] 2. Add solvent gently down the side of the vial.[3][4] 3. Swirl gently or pipette to mix; avoid vortexing.[4][5] 4. Allow sufficient time for dissolution (15-30 minutes at room temperature).[2] | Ensures all powder is exposed to the solvent and prevents mechanical stress that can lead to aggregation. |
| Incorrect Solvent or Buffer | 1. Reconstitute in sterile, high-purity water to a concentration of 0.1-1.0 mg/ml.[3][5] 2. If issues persist, try a buffer like 10 mM sodium phosphate, 50 mM NaCl, pH 7.5.[5] | The choice of solvent and its pH can significantly impact protein solubility. Using the buffer from which the protein was lyophilized can improve dissolution. |
| Protein Concentration Too High | Reconstitute to the recommended concentration of 0.1-1.0 mg/ml.[5] Some proteins, like a mono-FSTL3-Fc fusion, have been noted to aggregate at concentrations above 5 mg/mL.[8] | High protein concentrations can favor aggregation and precipitation. |
| Formation of Aggregates | 1. Incubate at room temperature for 2-3 hours with gentle rocking.[1] 2. If necessary, incubate at 4°C overnight with gentle rocking.[1] | Extended, gentle agitation can help to break up and dissolve protein aggregates. |
| Suboptimal Temperature | Allow the lyophilized protein and the reconstitution buffer to equilibrate to room temperature before mixing.[2] | Temperature can affect the rate and extent of protein dissolution. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Follistatin
-
Allow the vial of lyophilized Follistatin and the reconstitution buffer (e.g., sterile water) to equilibrate to room temperature.[2]
-
Briefly centrifuge the vial to ensure the entire lyophilized pellet is at the bottom.[1][2]
-
Using a sterile pipette tip, slowly add the required volume of reconstitution buffer down the side of the vial to achieve a final concentration of 0.1-1.0 mg/ml.[5]
-
Gently swirl the vial or pipette the solution up and down to mix. Do not vortex. [4][5]
-
Allow the vial to stand at room temperature for 15-30 minutes to ensure complete dissolution.[2]
-
Visually inspect the solution for any remaining particulates. If present, refer to the troubleshooting guide.
-
For long-term storage, further dilute the reconstituted Follistatin with a buffer containing a carrier protein (e.g., 0.1% BSA) and aliquot into single-use polypropylene tubes.[5][6]
Visualizations
Caption: Follistatin signaling pathway.
Caption: Troubleshooting workflow for Follistatin insolubility.
References
- 1. cusabio.com [cusabio.com]
- 2. youtube.com [youtube.com]
- 3. cellgs.com [cellgs.com]
- 4. Recombinant Mouse Follistatin [fujifilmbiosciences.fujifilm.com]
- 5. Follistatin human recombinant, expressed in E. coli, ≥98% (SDS-PAGE), ≥98% (HPLC), suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. Preparation of monovalent follistatin-like 3-Fc-fusion protein and evaluation of its effects on muscle mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Follistatin and Phospholipase A2 (PLA2)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding Follistatin and Phospholipase A2 (PLA2). While current scientific literature does not establish a direct inhibitory role for Follistatin on PLA2, this resource offers a comprehensive guide to the established functions of Follistatin and standard protocols for investigating PLA2 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Follistatin?
Follistatin is a glycoprotein that is widely expressed in the tissues of higher animals.[1] Its principal role is to bind and neutralize members of the Transforming Growth Factor-beta (TGF-β) superfamily, with a particular focus on activin.[1] By binding to these ligands, Follistatin prevents them from interacting with their cell surface receptors, thereby inhibiting their signaling pathways. This regulation is crucial for various biological processes, including muscle growth and repair, cell differentiation, and embryonic development.[1][2]
Q2: Is there evidence that Follistatin directly inhibits PLA2 activity?
Based on currently available scientific literature, there is no direct evidence to suggest that Follistatin functions as an inhibitor of Phospholipase A2 (PLA2). Follistatin's well-characterized inhibitory activity is specific to members of the TGF-β superfamily.[1][3][4] PLA2 enzymes are a separate class of enzymes involved in lipid metabolism and inflammatory signaling.[5]
Q3: How can I test if Follistatin has a potential inhibitory effect on PLA2 in my experiments?
To investigate a potential novel interaction between Follistatin and PLA2, a standard in vitro PLA2 inhibition assay can be adapted. This would involve introducing varying concentrations of Follistatin to a well-defined PLA2 enzymatic reaction and measuring any changes in PLA2 activity. A detailed experimental protocol for a generic PLA2 inhibition assay is provided in the "Experimental Protocols" section of this guide.
Q4: What are the known signaling pathways regulated by Follistatin?
Follistatin primarily regulates the activin signaling pathway. Activin binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of Smad proteins (specifically Smad2 and Smad3), which then translocate to the nucleus to regulate the transcription of target genes. Follistatin inhibits this pathway by sequestering activin, preventing it from binding to its receptors.[3]
Q5: What is the role of PLA2 in signaling pathways?
Phospholipase A2 (PLA2) enzymes play a critical role in various signaling pathways, primarily by catalyzing the hydrolysis of phospholipids to produce lysophospholipids and free fatty acids, such as arachidonic acid.[5][6] Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[5] PLA2 is therefore a key enzyme in the inflammatory cascade.[5][7]
Troubleshooting Guide for PLA2 Inhibition Assays
| Issue | Possible Cause | Recommended Solution |
| High background signal | Substrate instability or spontaneous hydrolysis. | Prepare fresh substrate solution for each experiment. Ensure proper storage of the substrate at -20°C. |
| Contamination of reagents with PLA2-like activity. | Use high-purity reagents and sterile, nuclease-free water. Test individual reagents for background activity. | |
| No or low PLA2 activity | Inactive enzyme. | Ensure proper storage and handling of the PLA2 enzyme. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect assay buffer composition (e.g., wrong pH, lack of cofactors like Ca2+). | Verify the pH and composition of the assay buffer. Many PLA2 enzymes are calcium-dependent.[8] | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Incomplete mixing of reagents. | Gently mix the contents of each well after adding all components. | |
| Inhibitor appears inactive | Inhibitor instability or degradation. | Prepare fresh inhibitor solutions. Check the solubility of the inhibitor in the assay buffer. |
| Incorrect inhibitor concentration range. | Perform a dose-response experiment with a wide range of inhibitor concentrations. |
Experimental Protocols
General Protocol for In Vitro PLA2 Inhibition Assay
This protocol is a generalized method and may require optimization depending on the specific PLA2 isoform and substrate used.
Materials:
-
Phospholipase A2 (PLA2) enzyme
-
PLA2 substrate (e.g., diheptanoyl thio-PC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for colorimetric detection with thio-PC substrates
-
Test inhibitor (e.g., Follistatin) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the PLA2 Assay Buffer concentrate with HPLC-grade water.
-
Reconstitute the PLA2 substrate in the diluted Assay Buffer to the desired concentration.
-
Prepare a stock solution of the PLA2 enzyme in Assay Buffer.
-
Prepare a series of dilutions of the test inhibitor (Follistatin) in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the test inhibitor dilutions to the appropriate wells.
-
For positive control wells (no inhibition), add 10 µL of Assay Buffer.
-
For negative control wells (no enzyme), add 20 µL of Assay Buffer.
-
Add 10 µL of the diluted PLA2 enzyme solution to all wells except the negative controls.
-
Pre-incubate the plate at room temperature for 20 minutes to allow the inhibitor to interact with the enzyme.[8]
-
-
Initiate Reaction and Measurement:
-
Add 200 µL of the PLA2 substrate solution to all wells to start the reaction.
-
If using a colorimetric thio-PC substrate, include DTNB in the substrate solution.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 414 nm for DTNB) kinetically over a period of 5-10 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the negative control from all other wells.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PLA2 activity).[8]
-
Signaling Pathways and Experimental Workflows
References
- 1. Follistatin - Wikipedia [en.wikipedia.org]
- 2. Follistatin antagonizes activin signaling and acts with notum to direct planarian head regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the inhibition of activin signalling by follistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Roles of Follistatin/Myostatin in Transforming Growth Factor-β Signaling and Adipose Browning: Potential for Therapeutic Intervention in Obesity Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory functions of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of phospholipases suppresses progression of psoriasis through modulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Follistatin and its Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Follistatin in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Follistatin?
Follistatin is a secreted glycoprotein that functions as a potent antagonist of members of the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2] Its primary on-target effect is the high-affinity binding and neutralization of activins, particularly Activin A.[1][3] By binding to activin, Follistatin prevents it from interacting with its cell surface receptors (ActRIIA/B), thereby inhibiting the canonical Smad2/3 signaling pathway.[4][5] This inhibition plays a crucial role in regulating various physiological processes, including muscle growth (myogenesis), inflammation, and reproductive function.[6][7]
Q2: What are the known and potential off-target effects of Follistatin?
The primary off-target effects of Follistatin stem from its ability to bind to other members of the TGF-β superfamily, albeit with varying affinities.[4][8] The most well-documented off-target interaction is with Myostatin (GDF-8), another negative regulator of muscle mass.[9] While this is often a desired effect in therapeutic applications, it is technically an off-target interaction.
Potential undesired off-target effects include:
-
Interaction with Bone Morphogenetic Proteins (BMPs): Follistatin can bind to several BMPs, such as BMP-2, -4, -6, and -7, which are critical for bone formation and other developmental processes.[10][11] This interaction is generally of lower affinity compared to activin.[10]
-
Suppression of Follicle-Stimulating Hormone (FSH): By neutralizing activin in the pituitary gland, Follistatin can suppress the secretion of FSH, which can have implications for reproductive health.[6]
-
Interaction with Follistatin-Like 3 (FSTL3): FSTL3 is another activin-binding protein. While they don't directly interact, they can compete for activin binding, creating a complex regulatory network.[8]
Q3: How do different isoforms of Follistatin (FS288 and FS315) differ in their off-target profiles?
The two main isoforms of Follistatin, FS288 and FS315, arise from alternative splicing and exhibit different off-target profiles primarily due to their differential binding to heparan sulfate proteoglycans on the cell surface.
-
FS288: This isoform has a high affinity for heparan sulfate, leading to its localization on the cell surface. This localization enhances its ability to antagonize locally acting TGF-β family members.[3]
-
FS315: This is the predominant circulating isoform and has a lower affinity for heparan sulfate, allowing it to act systemically.[3] The FS315 isoform is often favored in therapeutic development to minimize cell-surface-mediated off-target effects.[12]
The choice of isoform can therefore be critical in experimental design to either target or avoid specific off-target interactions.
Data Presentation
Table 1: Binding Affinities of Follistatin Isoforms to On-Target and Off-Target Ligands
| Ligand | Follistatin Isoform | Binding Affinity (Kd) | Reference(s) |
| On-Target | |||
| Activin A | FS288 | 46.5 ± 0.37 pM | [1] |
| FS315 | 432 ± 26 pM | [1] | |
| All isoforms | 540-680 pM | [3][13] | |
| Off-Target | |||
| Myostatin (GDF-8) | Not specified | 12.3 nM | [9] |
| Bone Morphogenetic Protein 2 (BMP-2) | Not specified | Low Affinity | [10] |
| Bone Morphogenetic Protein 7 (BMP-7) | Not specified | Low Affinity | [10] |
| Bone Morphogenetic Protein 15 (BMP-15) | Not specified | Binds and inhibits | [14] |
| Follistatin-related protein (FSRP/FSL3) | Not specified | 20-fold lower affinity for activin compared to Follistatin | [5] |
Troubleshooting Guides
Troubleshooting ELISA for Follistatin Quantification
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inactive reagents (antibody, conjugate, or substrate). | Check expiration dates and storage conditions. Test each reagent individually. |
| Insufficient incubation times or incorrect temperature. | Follow the manufacturer's protocol precisely for incubation times and temperatures. | |
| Incorrect plate washing. | Ensure thorough washing to remove unbound reagents without drying out the wells. | |
| High Background | Antibody concentration too high. | Titrate the primary and/or secondary antibody to the optimal concentration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk). | |
| Cross-reactivity of secondary antibody. | Use a pre-adsorbed secondary antibody. | |
| High Coefficient of Variation (CV) | Inaccurate pipetting. | Calibrate pipettes and use proper pipetting technique. |
| Inconsistent incubation conditions across the plate. | Ensure uniform temperature and incubation times for all wells. | |
| Improper plate washing. | Use an automated plate washer for consistency if available. |
Troubleshooting Western Blot for Follistatin Signaling Components
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for p-Smad2/3 | Inefficient cell lysis or protein extraction. | Use a lysis buffer containing phosphatase inhibitors. |
| Low abundance of phosphorylated protein. | Stimulate cells with an appropriate ligand (e.g., Activin A) for a sufficient time before lysis. | |
| Poor antibody quality. | Use a validated antibody for the specific phosphorylated target. | |
| Multiple Non-specific Bands | Antibody concentration too high. | Optimize the primary antibody concentration. |
| Inadequate blocking. | Increase blocking time or use a more effective blocking buffer. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Inconsistent Band Intensities | Uneven protein loading. | Quantify protein concentration accurately and load equal amounts in each lane. |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) and ensure good contact between the gel and membrane. |
Troubleshooting Follistatin Cell-Based Assays (e.g., Luciferase Reporter Assay)
| Problem | Possible Cause | Recommended Solution |
| High Basal Luciferase Activity | Leaky promoter in the reporter construct. | Use a reporter with a minimal promoter. |
| Over-transfection of the reporter plasmid. | Optimize the amount of plasmid DNA used for transfection. | |
| Low Signal-to-Noise Ratio | Suboptimal cell density. | Titrate the cell seeding density to find the optimal number for the assay. |
| Inefficient transfection. | Optimize the transfection protocol (reagent, DNA:reagent ratio, incubation time). | |
| Cell stress or toxicity from treatment. | Perform a cell viability assay in parallel to ensure the observed effects are not due to toxicity. | |
| High Variability Between Replicates | Inconsistent cell numbers per well. | Ensure a single-cell suspension and uniform seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with media only. | |
| Inaccurate reagent dispensing. | Use calibrated multi-channel pipettes or an automated liquid handler. |
Experimental Protocols
Protocol 1: Identification of Follistatin Off-Target Proteins using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow to identify proteins that interact with Follistatin in a cellular context.
1. Cell Culture and Lysis:
- Culture the cells of interest to ~80-90% confluency.
- Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.
2. Affinity Purification:
- Immobilize recombinant Follistatin (or a tagged version, e.g., His-tagged Follistatin) onto affinity beads (e.g., Ni-NTA agarose for His-tagged protein).
- Incubate the cell lysate with the Follistatin-coupled beads for 2-4 hours at 4°C with gentle rotation.
- As a negative control, incubate lysate with beads coupled to a non-relevant protein or empty beads.
- Wash the beads extensively with lysis buffer to remove non-specific binders.
3. Elution and Sample Preparation for Mass Spectrometry:
- Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high concentration of imidazole for His-tagged proteins).
- Concentrate and buffer-exchange the eluted proteins.
- Perform in-solution or in-gel trypsin digestion of the proteins.
4. Mass Spectrometry and Data Analysis:
- Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
- Compare the proteins identified in the Follistatin pull-down to the negative control to identify specific interactors. Quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed for more accurate quantification.[15]
Protocol 2: Validating Off-Target Effects on Signaling Pathways using Western Blot
This protocol describes how to validate if Follistatin affects a suspected off-target signaling pathway.
1. Cell Treatment:
- Seed cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with different concentrations of Follistatin for various time points.
- Include appropriate controls: untreated cells, and cells treated with a known activator or inhibitor of the pathway of interest.
2. Protein Extraction:
- Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
3. Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for a key phosphorylated protein in the suspected off-target pathway.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Calculate the ratio of the phosphorylated protein to the total protein for each sample.
- Compare the ratios between the different treatment groups to determine the effect of Follistatin on the signaling pathway.
Visualizations
Caption: On-target signaling pathway of Follistatin.
Caption: Potential off-target interactions of Follistatin isoforms.
Caption: Workflow for identifying off-target proteins.
References
- 1. Difference between follistatin isoforms in the inhibition of activin signalling: activin neutralizing activity of follistatin isoforms is dependent on their affinity for activin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Follistatin and its role as an activin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Structural basis for the inhibition of activin signalling by follistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Roles of follistatin-like protein 3 in human non-tumor pathophysiologies and cancers [frontiersin.org]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Biological activity of follistatin isoforms and follistatin-like-3 is dependent on differential cell surface binding and specificity for activin, myostatin, and bone morphogenetic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure of myostatin:follistatin 288: insights into receptor utilization and heparin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Follistatin regulates bone morphogenetic protein-7 (BMP-7) activity to stimulate embryonic muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular heterogeneity of follistatin, an activin-binding protein. Higher affinity of the carboxyl-terminal truncated forms for heparan sulfate proteoglycans on the ovarian granulosa cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Follistatin inhibits the function of the oocyte-derived factor BMP-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UWPR [proteomicsresource.washington.edu]
Technical Support Center: Preventing Follistatin Precipitation in Culture Medium
For researchers, scientists, and drug development professionals utilizing Follistatin in their experiments, maintaining its solubility and activity in culture medium is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to Follistatin precipitation.
Troubleshooting Guide: Follistatin Precipitation
Precipitation of Follistatin in your culture medium can manifest as visible particulates, cloudiness, or a decrease in expected biological activity. The following guide provides a systematic approach to identifying and resolving this issue.
Visual Guide to Identifying Precipitation
| Observation | Potential Cause | Recommended Action |
| Cloudiness or turbidity upon adding Follistatin | High local concentration, pH shock, interaction with media components. | See Protocol for Adding Follistatin to Culture Medium. |
| Visible particles after incubation | Protein aggregation over time at 37°C, interaction with secreted cellular factors. | Optimize working concentration, consider using stabilizing additives. |
| Crystals forming in the medium | Saturation of salts or other media components, often exacerbated by temperature fluctuations. | Ensure proper media storage and handling, avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol for Reconstituting Lyophilized Follistatin
Proper reconstitution is the first step in preventing precipitation.
Materials:
-
Lyophilized recombinant Follistatin
-
Sterile, high-purity water or a recommended buffer (e.g., 10 mM sodium phosphate, 50 mM sodium chloride, pH 7.5)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Centrifuge the vial: Before opening, briefly centrifuge the vial of lyophilized Follistatin to ensure the powder is at the bottom.
-
Add sterile water: Slowly add the recommended volume of sterile water to achieve a stock concentration of 0.1-1.0 mg/mL. Do not vortex.
-
Gentle mixing: Gently pipette the solution up and down or swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing.
-
Short-term storage: For short-term storage (up to one week), the reconstituted Follistatin solution can be kept at 2-8°C.
-
Long-term storage: For extended storage, it is highly recommended to further dilute the stock solution in a buffer containing a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), and store in working aliquots at -20°C to -80°C. This prevents aggregation and loss of activity due to repeated freeze-thaw cycles.
Protocol for Adding Follistatin to Culture Medium
Introducing Follistatin into the culture medium correctly can prevent localized concentration issues that lead to precipitation.
Procedure:
-
Pre-warm the medium: Ensure your cell culture medium is at the appropriate temperature (typically 37°C) before adding Follistatin.
-
Dilute Follistatin: Prepare a working solution of Follistatin by diluting the stock solution in a small volume of pre-warmed culture medium.
-
Gradual addition: While gently swirling the culture vessel, add the diluted Follistatin drop-wise to the bulk of the medium. This ensures rapid and even dispersion.
-
Mix gently: After addition, gently swirl the culture vessel to ensure complete mixing before placing it in the incubator.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Follistatin precipitation in culture medium?
A1: Several factors can contribute to Follistatin precipitation:
-
High Concentration: Exceeding the solubility limit of Follistatin in the specific culture medium can lead to aggregation.
-
pH and Temperature Shifts: Changes in pH or temperature, including repeated freeze-thaw cycles of stock solutions, can denature the protein and cause it to precipitate.[1][2]
-
Interaction with Media Components: Certain components in the culture medium, such as divalent cations (e.g., Ca²⁺) or trace metals, can interact with proteins and cause them to fall out of solution.[1]
-
Improper Handling: Vigorous vortexing or shaking during reconstitution can denature the protein.
Q2: What is the recommended working concentration of Follistatin in cell culture?
A2: The optimal working concentration of Follistatin can vary depending on the cell type and the specific experimental goals. However, a general range is between 10 ng/mL and 100 ng/mL. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
| Cell Type | Application | Recommended Concentration Range | Reference |
| C2C12 Myoblasts | Myostatin Inhibition | 100 ng/mL | [3][4] |
| Mouse Placental Trophoblasts | Proliferation and Viability | 5 - 20 ng/mL | [5] |
| Human Myoblasts | Proliferation and Differentiation | Not specified, but overexpression studies show efficacy. | [6] |
| MPC-11 Cells | Neutralization of Activin A | EC50 is approximately 0.04 µg/mL (40 ng/mL) | [7] |
Q3: How can I improve the stability of Follistatin in my culture medium?
A3: To enhance the stability and prevent precipitation of Follistatin, consider the following:
-
Use of a Carrier Protein: Supplementing your culture medium with a carrier protein like 0.1% Bovine Serum Albumin (BSA) can help stabilize Follistatin, especially in serum-free conditions.
-
Addition of Stabilizing Agents: Other additives can also help prevent protein aggregation.
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) for storage | Acts as an osmolyte, stabilizing the native protein structure. |
| L-Arginine | 0.1 - 2 M for storage/refolding | Reduces protein surface hydrophobicity. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Prevents hydrophobic interactions and aggregation. |
-
pH Control: Ensure the pH of your culture medium is stable and within the optimal range for your cells and for Follistatin solubility.
-
Avoid Temperature Fluctuations: Maintain a constant temperature for your cultures and avoid repeated warming and cooling of the medium containing Follistatin.
Q4: Does the type of culture medium affect Follistatin stability?
A4: Yes, the composition of the culture medium can influence Follistatin stability.
-
Serum-Containing vs. Serum-Free Media: Serum contains a variety of proteins, including albumin, which can act as natural stabilizers for recombinant proteins like Follistatin. In serum-free media, the absence of these proteins can make Follistatin more prone to precipitation. Therefore, the addition of a carrier protein like BSA is more critical in serum-free conditions.
-
Component Interactions: Different media formulations (e.g., DMEM vs. Opti-MEM) have varying concentrations of salts, amino acids, and other components. While specific data on Follistatin stability in different basal media is limited, it is good practice to test the solubility and stability of Follistatin in your specific medium formulation, especially for long-term experiments.
Signaling Pathways and Experimental Workflows
Follistatin Signaling Pathway
Follistatin is a key regulator of the Transforming Growth Factor-β (TGF-β) superfamily. Its primary mechanism of action is to bind and neutralize ligands such as Activin and Myostatin, preventing them from binding to their cell surface receptors. This inhibition modulates downstream signaling cascades, including the canonical Smad pathway and non-canonical pathways like PI3K/Akt and MAPK/ERK.[8][9][10][11][12][13][14][15][16][17]
Caption: Follistatin signaling pathway.
Experimental Workflow for Troubleshooting Follistatin Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with Follistatin precipitation in your cell culture experiments.
Caption: Troubleshooting workflow for Follistatin precipitation.
References
- 1. anshlabs.com [anshlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Follistatin alters myostatin gene expression in C2C12 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Follistatin Is a Novel Chemoattractant for Migration and Invasion of Placental Trophoblasts of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of follistatin in human myoblasts increases their proliferation and differentiation, and improves the graft success in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Follistatin could promote the proliferation of duck primary myoblasts by activating PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Follistatin-mediated skeletal muscle hypertrophy is regulated by Smad3 and mTOR independently of myostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stabilizing additives added during cell lysis aid in the solubilization of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activin A induces growth arrest through a SMAD- dependent pathway in hepatic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for the inhibition of activin signalling by follistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activins and follistatins: Emerging roles in liver physiology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Follistatin Gene Therapy Improves Ambulation in Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Folipastatin Cytotoxicity Assessment in Primary Cells: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Folipastatin in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a depsidone metabolite originally isolated from the fungus Aspergillus unguis.[1][2] Its primary known mechanisms of action are the inhibition of phospholipase A2 (PLA2) and sterol O-acyltransferase (SOAT) 1 and 2 isoenzymes.[1]
Q2: Is there evidence of this compound-induced cytotoxicity?
Yes, studies have demonstrated that this compound exhibits cytotoxic activity against various human cancer cell lines, with reported IC50 values ranging from 2.5 to 46.9 µM.[3] However, specific data on its cytotoxicity in primary cells is limited.
Q3: What are the potential mechanisms of this compound cytotoxicity in primary cells?
Based on its known targets, the cytotoxic effects of this compound in primary cells could be attributed to:
-
Disruption of Membrane Integrity and Signaling: As a phospholipase A2 (PLA2) inhibitor, this compound can interfere with the hydrolysis of phospholipids, which is crucial for membrane repair, signal transduction, and the production of inflammatory mediators.[4][5]
-
Disruption of Cholesterol Homeostasis: By inhibiting sterol O-acyltransferase (SOAT), this compound can disrupt the esterification of cholesterol, leading to an accumulation of free cholesterol. This can induce cellular stress and apoptosis.[2][6]
Q4: Which primary cell types might be more sensitive to this compound?
Primary cells with high metabolic activity, active membrane turnover, or a critical reliance on lipid signaling pathways may be more susceptible to this compound. This could include:
-
Primary Hepatocytes: These cells are central to lipid metabolism and could be sensitive to disruptions in cholesterol homeostasis caused by SOAT inhibition.[7]
-
Primary Neurons: Neuronal cells rely on precise membrane composition and lipid signaling for their function and viability. Sustained inhibition of PLA2 has been shown to affect neuronal viability.[3]
-
Primary Endothelial Cells: These cells are involved in inflammatory responses and have active membrane dynamics, potentially making them sensitive to PLA2 inhibition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the assessment of this compound cytotoxicity in primary cells.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: Primary cells can be more sensitive to density variations. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling. |
| Edge effects: Wells on the perimeter of the plate are prone to evaporation. | Avoid using the outer wells of the microplate for experiments. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. | |
| This compound precipitation: this compound is soluble in organic solvents like DMSO, but may precipitate in aqueous culture medium.[1] | Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO). When diluting into the culture medium, ensure rapid and thorough mixing. Visually inspect for any precipitation before adding to the cells. | |
| No observed cytotoxicity at expected concentrations | Low metabolic activity of primary cells: Some primary cells have lower metabolic rates compared to cancer cell lines, which can affect the readout of metabolic assays like the MTT assay. | Consider using a cytotoxicity assay that is not dependent on metabolic activity, such as a Lactate Dehydrogenase (LDH) release assay or a dye-exclusion assay (e.g., Trypan Blue or a fluorescent live/dead stain).[4][8] |
| Short incubation time: The cytotoxic effects of this compound may require a longer duration to manifest in primary cells. | Perform a time-course experiment, testing multiple incubation times (e.g., 24, 48, and 72 hours) to determine the optimal endpoint. | |
| Drug inactivation: Components in the serum or culture medium may bind to or inactivate this compound. | Consider reducing the serum concentration during the treatment period, if compatible with primary cell viability. | |
| High background signal in control wells | Contamination: Microbial contamination can lead to high background signals in colorimetric or fluorometric assays. | Regularly check cultures for any signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| Reagent toxicity: The assay reagents themselves might be toxic to the primary cells, especially with prolonged exposure.[9] | Optimize the concentration and incubation time of the assay reagents. For real-time assays, ensure the chosen dye is non-toxic over the experimental duration.[9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
References
- 1. Structural insights into the inhibition mechanism of human sterol O-acyltransferase 1 by a competitive inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Modulation of phospholipase A2 activity in primary cultures of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase A2 Drives Tumorigenesis and Cancer Aggressiveness through Its Interaction with Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of phospholipase A2 activation in tumour cell killing by tumour necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of phospholipase D1 ameliorates hepatocyte steatosis and non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the inhibition of cytosolic phospholipase A2α in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Folipastatin variability between experimental batches
Technical Support Center: Follistatin
Welcome to the Follistatin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability when working with Follistatin.
Frequently Asked Questions (FAQs)
Q1: What is Follistatin and what is its mechanism of action?
Follistatin (FST) is a secreted glycoprotein that acts as a potent antagonist of several members of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] Its primary function is to bind and neutralize ligands such as Activin, Myostatin (GDF-8), and GDF-11, preventing them from binding to their cell surface receptors (e.g., ActRIIB).[2][3] This inhibition blocks the downstream signaling cascade, primarily the phosphorylation of Smad2/3, which in turn promotes processes like muscle growth (hypertrophy) and can influence insulin action.[4][5] Originally named for its ability to suppress Follicle-Stimulating Hormone (FSH) secretion from the pituitary, its roles are now known to be widespread in nearly all tissues.[2][6]
Q2: What are the different isoforms of Follistatin?
Follistatin exists in several isoforms due to alternative splicing of the FST gene. The two main variants are FST317 and FST344.[2] After post-translational cleavage, these precursors produce the mature, circulating isoforms FST288 and FST315, respectively.[2][7] A key difference is that FST288 contains a heparin-binding site, which anchors it to cell surface proteoglycans, whereas the longer FST315 isoform has a C-terminal tail that masks this site, allowing it to circulate more freely.[2] This difference in localization can have significant functional implications in experiments.
Q3: How should I properly reconstitute and store recombinant Follistatin to maintain its activity?
Proper handling is critical to minimize variability. Upon receipt, lyophilized Follistatin should be stored at -20°C to -80°C and is stable for years.[8][9][10]
-
Reconstitution: Before opening, briefly centrifuge the vial to collect the lyophilized powder at the bottom.[1][10] Reconstitute in sterile, distilled water or sterile PBS to a concentration of at least 100 µg/mL.[8][9][10] Gently pipette to dissolve; do not vortex.[10]
-
Storage of Reconstituted Aliquots: For short-term storage, the reconstituted solution can be kept at 2-8°C for up to one month.[8][9] For long-term storage, it is essential to add a carrier protein (e.g., 0.1% BSA) to prevent protein loss due to adsorption, then create single-use aliquots and store them at -20°C to -70°C for up to three months.[9][10] Crucially, avoid repeated freeze-thaw cycles. [8][9]
Q4: What are the primary sources of batch-to-batch variability in Follistatin experiments?
Variability between experimental batches often stems from a few key areas:
-
Reagent Inconsistency: Different lots of recombinant Follistatin can have variations in purity, activity, and glycosylation patterns. It is crucial to qualify each new lot with a standardized bioassay.
-
Handling and Storage: Improper reconstitution, multiple freeze-thaw cycles, or incorrect storage temperatures can degrade the protein and reduce its biological activity.[8][9]
-
Cell-Based Assay Conditions: The passage number, confluency, and overall health of the cell line used for bioassays can significantly impact the results.
-
Assay Reagents: Variations in serum lots, media, or other assay components can introduce variability.
Diagrams of Key Pathways and Workflows
Caption: Follistatin's mechanism of action.
Caption: Workflow for qualifying a new Follistatin batch.
Caption: Key sources of experimental variability.
Troubleshooting Guide
This guide addresses common issues encountered during Follistatin experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Bioactivity | 1. Degraded Follistatin: Protein was subjected to multiple freeze-thaw cycles or improper storage.[8][9] 2. Incorrect Reconstitution: Reconstituted in an improper buffer or at too low a concentration. 3. Assay System Issue: The target cells are unresponsive, or the ligand (e.g., Activin A) is inactive. | 1. Use a fresh, single-use aliquot. Always store reconstituted Follistatin at -20°C or below with a carrier protein.[10] 2. Reconstitute lyophilized protein in sterile water or PBS to ≥0.1 mg/mL before further dilution.[1][10] 3. Run controls: Test cells with a known active ligand and test the new Follistatin against a previously validated batch. |
| High Variability Within an Assay (High CV%) | 1. Pipetting Inaccuracy: Inconsistent volumes added to wells, especially of concentrated protein. 2. Cell Plating Inconsistency: Uneven cell density across the microplate ("edge effects"). 3. Incomplete Mixing: Reagents not mixed thoroughly before being added to the assay plate. | 1. Use calibrated pipettes and pre-dilute stock solutions to larger volumes to minimize pipetting errors. 2. Ensure a uniform single-cell suspension before plating. Avoid seeding wells at the plate edges or fill them with sterile buffer. 3. Gently mix all reagents and sample dilutions before adding them to the wells. |
| Inconsistent Results Between Batches | 1. Lot-to-Lot Variability: The new lot of Follistatin has a different specific activity than the previous one. 2. Different Handling: Protocols for reconstitution or storage were not followed identically for each batch. 3. Shift in Cell Response: The reporter cell line has changed over time due to high passage number. | 1. Qualify every new lot. Perform a side-by-side comparison with the previous, trusted lot to determine its relative potency (IC50). 2. Adhere strictly to a standardized, written protocol for reagent handling. 3. Use cells from a low-passage frozen stock and maintain a consistent cell culture protocol. |
Data and Protocols
Table 1: Recommended Storage and Handling of Follistatin
| State | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Up to 12 months or more[9] | Stable at room temperature for short periods (e.g., shipping) but requires cold for long-term storage.[11] |
| Reconstituted (Stock) | 2-8°C | Up to 1 month[8][9] | For short-term use only. |
| Reconstituted (Aliquots) | -20°C to -80°C | Up to 3-6 months[8][9] | Must contain a carrier protein (e.g., 0.1% BSA). Aliquot into single-use volumes to avoid freeze-thaw cycles.[8][10] |
Table 2: Typical Bioactivity of Recombinant Human Follistatin
This table provides example data for the neutralization of Activin A. The exact values can vary by manufacturer and specific assay conditions.
| Ligand | Assay System | Typical ED₅₀ / IC₅₀ | Reference |
| Recombinant Human Activin A (7.5 ng/mL) | K562 cell differentiation assay | 0.01 - 0.05 µg/mL | [9] |
| Recombinant Human Activin A (7.5 ng/mL) | MPC-11 cell inhibition assay | 0.1 - 0.4 µg/mL | [8] |
| Neutralization of Activin A | Cytotoxicity assay in MPC-11 cells | < 200 ng/mL | [1] |
ED₅₀ (Effective Dose, 50%) is the concentration of Follistatin that produces 50% of the maximal response or inhibition.
Experimental Protocol: Follistatin Bioactivity Assay (Activin A Neutralization)
This protocol outlines a common method to determine the bioactivity of Follistatin by measuring its ability to neutralize Activin A-induced inhibition of cell proliferation in a sensitive cell line (e.g., mouse MPC-11).
1. Reagent Preparation: a. Cell Culture Medium: Prepare the appropriate medium for your chosen cell line (e.g., MPC-11), supplemented with fetal bovine serum (FBS). b. Activin A Stock: Reconstitute recombinant Activin A according to the manufacturer's instructions and prepare a working stock that, when added to the assay, will yield a final concentration that gives ~80-90% inhibition of cell growth (e.g., a final concentration of 7.5 ng/mL).[8][9] c. Follistatin Samples: Reconstitute and serially dilute the new and reference lots of Follistatin in cell culture medium. A typical starting concentration for the dilution series might be 10-20 µg/mL.
2. Cell Plating: a. Harvest and count cells, ensuring high viability (>95%). b. Resuspend cells in culture medium to the desired density (e.g., 1 x 10⁵ cells/mL). c. Add 50 µL of the cell suspension to each well of a 96-well microplate.
3. Assay Procedure: a. To the appropriate wells, add 25 µL of the serially diluted Follistatin samples (new and reference lots). b. Add 25 µL of the Activin A working stock to all wells except for the "no Activin" control wells (which receive 25 µL of medium instead). c. The final volume in each well should be 100 µL. d. Include control wells: cells only, and cells + Activin A (no Follistatin).
4. Incubation: a. Incubate the plate for the required time (e.g., 72 hours) at 37°C in a humidified, 5% CO₂ incubator.
5. Measurement of Proliferation: a. Add a proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's protocol. b. Incubate for the recommended time (e.g., 2-4 hours). c. Read the absorbance or luminescence on a compatible plate reader.
6. Data Analysis: a. Subtract the background reading. b. Plot the response (e.g., absorbance) versus the log of the Follistatin concentration. c. Use a four-parameter logistic (4-PL) curve fit to determine the IC₅₀ value for each Follistatin batch. d. Compare the IC₅₀ of the new batch to the reference batch to confirm its relative potency.
References
- 1. cellgs.com [cellgs.com]
- 2. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms involved in follistatin‐induced hypertrophy and increased insulin action in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in follistatin-induced hypertrophy and increased insulin action in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Follistatin - Wikipedia [en.wikipedia.org]
- 7. Long-term enhancement of skeletal muscle mass and strength by single gene administration of myostatin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Follistatin human recombinant, expressed in E. coli, ≥98% (SDS-PAGE), ≥98% (HPLC), suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 11. thepepwarehouse.com [thepepwarehouse.com]
Validation & Comparative
Validating the Inhibitory Effect of Novel Compounds on Phospholipase A2: A Comparative Guide
Disclaimer: Initial searches for "Folipastatin" did not yield any specific information regarding its inhibitory effect on Phospholipase A2 (PLA2). Therefore, this guide uses Varespladib , a well-characterized secretory PLA2 (sPLA2) inhibitor, as a primary example to illustrate the validation process. The data and methodologies presented can serve as a template for evaluating the inhibitory potential of novel compounds like this compound.
This guide provides a comparative analysis of Varespladib against other known PLA2 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Inhibitory Activity of PLA2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Varespladib and other representative PLA2 inhibitors against different PLA2 isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Target PLA2 Isoform | IC50 Value | Comments |
| Varespladib (LY315920) | Human secretory PLA2 (sPLA2-IIA) | 7 nM[1], 9 nM[2] | Potent and selective inhibitor of sPLA2-IIA, V, and X. |
| Human serum sPLA2 | 6.2 nM[3] | Effective across various species.[2] | |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | Cytosolic PLA2 (cPLA2) | ~8 µM (in U937 cells)[4] | A slow-binding inhibitor of cPLA2.[4] |
| AVX002 | Cytosolic PLA2α (cPLA2α) | Potent inhibitor (specific IC50 not provided in abstracts) | Reduces arachidonic acid and PGE2 release in synoviocytes.[5][6] |
| Bromoenol lactone (BEL) | Ca2+-independent PLA2 (iPLA2β) | ~7 µM[7][8] | An irreversible, suicide-based inhibitor.[7][8] |
| Macrophage iPLA2 | 60 nM (after pre-incubation)[9] | Potency can be influenced by assay conditions. | |
| (R)-Bromoenol lactone ((R)-BEL) | Ca2+-independent PLA2γ (iPLA2γ) | ~0.6 µM[10] | Enantiomer with selectivity for iPLA2γ.[10] |
| FKGK11 | Ca2+-independent PLA2 (iPLA2-VIA) | XI(50) = 0.0073 (mole fraction)[11][12] | Selective for iPLA2 over cPLA2 and sPLA2.[12] |
Experimental Protocols
In Vitro sPLA2 Inhibition Assay (Colorimetric)
This protocol is adapted from methods used for determining the inhibitory activity of compounds against secretory PLA2.[13][14]
1. Principle: The assay measures the enzymatic activity of sPLA2 on a specific substrate, 1,2-dithio analog of diheptanoyl phosphatidylcholine. When the substrate is hydrolyzed by sPLA2, a free thiol is released, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product. The rate of color formation is proportional to sPLA2 activity and can be measured spectrophotometrically at 405-414 nm. The presence of an inhibitor will reduce the rate of color change.
2. Materials:
-
Human recombinant sPLA2-IIA
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)[14]
-
Diheptanoyl Thio-PC (Substrate)[14]
-
DTNB (Ellman’s Reagent)
-
Test inhibitor (e.g., this compound, Varespladib) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
3. Procedure:
-
Prepare Reagents:
-
Dilute the sPLA2 Assay Buffer concentrate to its final working concentration with HPLC-grade water.[14]
-
Reconstitute the Diheptanoyl Thio-PC substrate in the Assay Buffer to a final concentration of ~1.5-2.0 mM. Vortex until the solution is clear.[14]
-
Prepare a stock solution of DTNB in the Assay Buffer.
-
Prepare a series of dilutions of the test inhibitor and a positive control inhibitor (e.g., Varespladib) in the Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and DTNB.
-
Control wells (No inhibitor): Add sPLA2 enzyme, Assay Buffer, DTNB, and the solvent used for the inhibitor.
-
Inhibitor wells: Add sPLA2 enzyme, the desired concentration of the test inhibitor, Assay Buffer, and DTNB.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C or 40°C) for a set time (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.[1][13]
-
-
Initiate the Reaction:
-
Add the Substrate Solution to all wells to start the enzymatic reaction.[14]
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 405-414 nm in kinetic mode, taking readings every minute for 15-30 minutes.
-
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway and Inhibition
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones (∗) [escholarship.org]
- 10. (R)-Bromoenol lactone - Immunomart [immunomart.com]
- 11. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 12. caymanchem.com [caymanchem.com]
- 13. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
Folipastatin vs. Other PLA2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Folipastatin and other prominent inhibitors targeting the Phospholipase A2 (PLA2) enzyme family. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate PLA2 inhibitors for their studies. While direct quantitative comparison is limited by the available data for this compound, this guide consolidates key information on its inhibitory action alongside well-characterized inhibitors of the major PLA2 families.
Introduction to Phospholipase A2 (PLA2)
Phospholipases A2 (PLA2s) are a superfamily of enzymes that play a critical role in various cellular processes, including inflammation, signal transduction, and lipid metabolism.[1] They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid.[2][3] Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators known as eicosanoids (prostaglandins, leukotrienes, and thromboxanes), making PLA2 a significant target for the development of anti-inflammatory therapeutics.[2][3]
The PLA2 superfamily is diverse and is broadly categorized into several families, including:
-
Cytosolic PLA2 (cPLA2): Calcium-dependent enzymes that are highly specific for arachidonic acid-containing phospholipids.[1]
-
Secreted PLA2 (sPLA2): A large group of low molecular weight, calcium-dependent enzymes found in extracellular fluids and venoms.[1]
-
Calcium-independent PLA2 (iPLA2): Enzymes that do not require calcium for their activity and are involved in membrane remodeling and cellular signaling.[1]
-
Lipoprotein-associated PLA2 (Lp-PLA2): Also known as platelet-activating factor acetylhydrolase (PAF-AH), this enzyme is associated with lipoproteins and is implicated in atherosclerosis.[4]
This compound: A Natural PLA2 Inhibitor
This compound is a depsidone compound isolated from the fungus Aspergillus unguis.[2][5] It has been identified as an inhibitor of phospholipase A2.[5] The initial discovery by Hamano et al. in 1992 demonstrated its inhibitory activity against PLA2 isolated from rabbit peritoneal exudate.[2] While this foundational study established its role as a PLA2 inhibitor, a specific IC50 value was not reported in the available literature, which limits a direct quantitative comparison with other inhibitors.
Comparative Analysis of PLA2 Inhibitors
To provide a comparative overview, this section details the inhibitory potency of selected, well-characterized inhibitors for each major class of PLA2 enzymes.
Data Presentation: Inhibitor Potency (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative PLA2 inhibitors. It is important to note that these values are highly dependent on the specific assay conditions, substrate, and enzyme source, as detailed in the subsequent "Experimental Protocols" section.
| Inhibitor Class | Representative Inhibitor | Target PLA2 | IC50 Value | Reference |
| Natural Product | This compound | PLA2 (rabbit peritoneal exudate) | Not Reported | [2] |
| cPLA2α Inhibitor | AVX420 (GK420) | Human cPLA2α | 0.09 µM (cell-based AA release) | [6] |
| sPLA2 Inhibitor | Varespladib (LY315920) | Human non-pancreatic sPLA2 | 23 nM (isolated enzyme) | [7] |
| iPLA2β Inhibitor | (S)-Bromoenol lactone ((S)-BEL) | Human iPLA2β | ~2 µM (cell-based AA release) | [8] |
| Lp-PLA2 Inhibitor | Darapladib | Human Lp-PLA2 | Sustained 66% inhibition in vivo | [9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing IC50 values. The following are representative protocols for the assays used to characterize the inhibitors listed above.
cPLA2α Inhibition Assay (Arachidonic Acid Release)
This protocol is based on the methodology used to characterize AVX420 (GK420).[6]
Cell Culture and Stimulation:
-
Human synoviocyte cells (e.g., SW982) are cultured in an appropriate medium supplemented with fetal bovine serum.
-
Cells are seeded in multi-well plates and grown to confluence.
-
Prior to the assay, cells are labeled overnight with [³H]-arachidonic acid (AA).
-
The cells are washed to remove unincorporated [³H]-AA and then pre-incubated with the test inhibitor (e.g., AVX420) at various concentrations for a specified time (e.g., 30 minutes).
-
Inflammation is stimulated by adding a pro-inflammatory agent such as interleukin-1β (IL-1β).
Measurement of AA Release:
-
After a defined incubation period with the stimulus, the cell culture supernatant is collected.
-
The amount of released [³H]-AA in the supernatant is quantified using liquid scintillation counting.
-
The percentage of inhibition is calculated relative to a vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
sPLA2 Inhibition Assay (Isolated Enzyme)
This protocol is a general representation of methods used for inhibitors like Varespladib.[7][10][11]
Enzyme and Substrate Preparation:
-
Recombinant human non-pancreatic secretory PLA2 (sPLA2) is used as the enzyme source.
-
A fluorescent or chromogenic phospholipid substrate is prepared. A common substrate is a derivative of phosphatidylcholine that releases a fluorescent or colored product upon hydrolysis. For example, 1,2-bis(heptanoylthio)glycero-3-phosphocholine can be used with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a colored product.[11]
Assay Procedure:
-
The assay is performed in a microplate format.
-
The sPLA2 enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., Varespladib) in an appropriate assay buffer (e.g., Tris-HCl with CaCl₂).
-
The reaction is initiated by adding the phospholipid substrate.
-
The increase in fluorescence or absorbance is monitored over time using a plate reader.
-
The initial reaction velocity is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the reaction velocity against the inhibitor concentration.
iPLA2β Inhibition Assay (Cell-based Arachidonic Acid Release)
This protocol is based on the characterization of (S)-Bromoenol lactone.[8]
Cell Culture and Stimulation:
-
A-10 smooth muscle cells are cultured and labeled with [³H]-arachidonic acid as described for the cPLA2 assay.
-
Cells are pre-incubated with the test inhibitor (e.g., (S)-BEL) at various concentrations.
-
Arachidonic acid release is stimulated with an agonist such as arginine vasopressin (AVP).
Measurement and Analysis:
-
The amount of released [³H]-AA is quantified as described previously.
-
The IC50 value is determined from the dose-response curve.
Lp-PLA2 Inhibition Assay (In Vivo)
This protocol reflects the clinical studies conducted with Darapladib.[9]
Study Design:
-
A randomized, double-blind, placebo-controlled clinical trial is conducted in patients with stable coronary heart disease.
-
Patients receive a standard lipid-lowering therapy (e.g., atorvastatin).
-
Patients are then randomized to receive either the test inhibitor (e.g., Darapladib) or a placebo for a specified duration (e.g., 12 weeks).
Measurement of Lp-PLA2 Activity:
-
Blood samples are collected at baseline and at various time points during the treatment period.
-
Plasma Lp-PLA2 activity is measured using a commercially available assay kit.
-
The percentage of inhibition of Lp-PLA2 activity is calculated for the treatment group relative to the placebo group.
Mandatory Visualizations
Signaling Pathway of PLA2-mediated Inflammation
Caption: PLA2 signaling pathway leading to inflammation.
Experimental Workflow for PLA2 Inhibition Assay
Caption: General workflow for an in vitro PLA2 inhibition assay.
Conclusion
This compound represents a naturally derived inhibitor of phospholipase A2 with potential for further investigation. While a direct quantitative comparison of its potency is currently limited by the lack of a reported IC50 value, this guide provides a framework for understanding its place within the broader landscape of PLA2 inhibitors. The provided data on other well-characterized inhibitors across the major PLA2 families, along with detailed experimental protocols, offer a valuable resource for researchers. The development of more specific and potent PLA2 inhibitors remains a critical area of research for the treatment of a wide range of inflammatory diseases. Future studies determining the specific IC50 of this compound against various PLA2 isozymes would be invaluable for a more complete comparative assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of calcium-independent phospholipase A2 (iPLA2) beta, and not iPLA2gamma, as the mediator of arginine vasopressin-induced arachidonic acid release in A-10 smooth muscle cells. Enantioselective mechanism-based discrimination of mammalian iPLA2s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Folipastatin vs. Manoalide: A Comparative Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical mechanisms of two potent enzyme inhibitors, folipastatin and manoalide. Both compounds are recognized for their inhibitory effects on phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. However, their modes of action, additional targets, and molecular interactions exhibit distinct differences. This document summarizes key experimental data, outlines methodologies for cited experiments, and visualizes the complex biological pathways involved.
Overview of Mechanisms of Action
Manoalide: A sesterterpenoid originally isolated from the marine sponge Luffariella variabilis, manoalide is a potent anti-inflammatory, analgesic, and antibiotic agent.[1][2] Its primary mechanism is the irreversible inhibition of phospholipase A2 (PLA2) .[3][4] This inactivation occurs through the covalent modification of lysine residues on the enzyme.[3][5] The reaction is facilitated by two masked aldehyde groups in manoalide's structure, specifically within its γ-hydroxybutenolide and α-hydroxydihydropyran rings, which react with the amino groups of lysine.[2][3][4] By inhibiting PLA2, manoalide prevents the hydrolysis of membrane phospholipids into arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes.[1][6]
Beyond PLA2, manoalide has been shown to inhibit phosphoinositide-specific phospholipase C (PI-PLC) irreversibly, block calcium channels, and suppress the expression of pro-inflammatory enzymes and cytokines such as Prostaglandin H Synthase 2 (PGHS-2), IL-1β, and TNF-α.[2][7][8] More recent studies have also highlighted its ability to induce apoptosis in cancer cells via oxidative stress and mitochondrial dysfunction.[9]
This compound: A depsidone metabolite produced by the fungus Aspergillus unguis, this compound was first identified as a PLA2 inhibitor.[10][11][12] While its primary characterization is as a PLA2 inhibitor, the precise molecular details of its interaction with the enzyme are not as extensively documented as those for manoalide. More recently, this compound has been identified as a potent inhibitor of both sterol O-acyltransferase 1 (SOAT1) and SOAT2, enzymes involved in cholesterol esterification.[10] this compound also exhibits moderate antibiotic activity against Gram-positive bacteria.[10]
Comparative Data Presentation
The following table summarizes the key characteristics and quantitative data for this compound and manoalide based on available experimental evidence.
| Feature | This compound | Manoalide |
| Origin | Fungus (Aspergillus unguis)[10][11] | Marine Sponge (Luffariella variabilis)[1][2] |
| Chemical Class | Depsidone[11] | Sesterterpenoid[1] |
| Primary Target | Phospholipase A2 (PLA2)[10][11] | Phospholipase A2 (PLA2)[1][3] |
| Mechanism of PLA2 Inhibition | Inhibitor (details less characterized) | Irreversible, covalent modification of lysine residues[3][5] |
| Other Confirmed Targets | Sterol O-acyltransferase (SOAT) 1 and 2[10] | Phospholipase C (PLC), Calcium channels[2][7] |
| IC50 for PLA2 | Not specified in search results | 0.2 µM (vs. HSF-PLA2, DPPC substrate)[13], 0.02 µM (vs. HSF-PLA2, E. coli substrate)[13] |
| IC50 for Other Targets | Not specified in search results | 1.5 - 6 µM (vs. PI-PLC)[7], 8.7 - 15.1 µM (cytotoxicity in osteosarcoma cells)[9] |
| Key Downstream Effects | Inhibition of cholesterol esterification | Inhibition of arachidonic acid release, prostaglandin & leukotriene synthesis, calcium mobilization, cytokine release[1][7][8] |
HSF-PLA2: Human Synovial Fluid Phospholipase A2; DPPC: Dipalmitoylphosphatidylcholine
Signaling Pathways and Logical Relationships
The diagrams below, generated using DOT language, illustrate the mechanisms of action for each compound.
Caption: Manoalide irreversibly inhibits PLA2, blocking arachidonic acid release.
Caption: this compound inhibits both the PLA2 and SOAT enzyme families.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments.
Phospholipase A2 (PLA2) Inhibition Assay
This protocol describes a common radiometric method for assessing PLA2 inhibition.
-
Objective: To quantify the inhibitory effect of a compound on PLA2 activity by measuring the release of radiolabeled fatty acids from a phospholipid substrate.
-
Materials:
-
Enzyme: Purified PLA2 (e.g., from bee venom, cobra venom, or human synovial fluid).
-
Substrate: Phospholipid vesicles containing a radiolabeled fatty acid, such as 1,2-bis(heptanoylthio)-glycero-3-phosphocholine or [3H]arachidonic acid-labeled E. coli membranes.
-
Inhibitor: this compound or Manoalide dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl or similar buffer at optimal pH (e.g., pH 7.5), containing CaCl2 as a cofactor.
-
Scintillation fluid and vials.
-
-
Procedure:
-
Pre-incubation: The enzyme (PLA2) is pre-incubated with various concentrations of the inhibitor (or vehicle control) in the assay buffer for a defined period (e.g., 20 minutes at 40°C) to allow for time-dependent inactivation, particularly for irreversible inhibitors like manoalide.[5]
-
Reaction Initiation: The enzymatic reaction is started by adding the radiolabeled phospholipid substrate to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 15-30 minutes) at the optimal temperature.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as a mixture of Dole's reagent (isopropanol:heptane:H2SO4) or by adding EDTA to chelate the Ca2+ cofactor.
-
Extraction: The released radiolabeled free fatty acids are separated from the unhydrolyzed phospholipids by liquid-liquid extraction (e.g., with heptane).
-
Quantification: An aliquot of the organic phase containing the free fatty acids is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a radiometric PLA2 inhibition assay.
Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition Assay (for Manoalide)
This protocol was used to determine manoalide's effect on PI-PLC.[7]
-
Objective: To measure the inhibition of PI-PLC by manoalide using both purified enzyme and cell-based systems.
-
Enzyme Assay:
-
Purified PI-PLC from a source like guinea pig uterus cytosol is used.
-
The enzyme is incubated with manoalide at varying concentrations.
-
The substrate, typically [3H]phosphatidylinositol 4,5-bisphosphate, is added to start the reaction.
-
The reaction is terminated, and the resulting radiolabeled inositol phosphates (e.g., IP3) are separated from the lipid substrate using chromatography (e.g., Dowex anion-exchange columns).
-
Radioactivity of the eluted inositol phosphates is quantified to determine enzyme activity and inhibition.
-
-
Cell-Based Assay:
-
A suitable cell line (e.g., DDT1MF-2 smooth muscle cells) is cultured.
-
Cells are pre-treated with manoalide.
-
Phosphoinositide hydrolysis is stimulated with an agonist like norepinephrine.
-
The reaction is stopped, and the accumulation of inositol phosphates is measured as described above.
-
In parallel experiments, intracellular calcium mobilization, a downstream effect of IP3 production, can be measured using calcium-sensitive fluorescent dyes.
-
Conclusion
Both this compound and manoalide are valuable research tools due to their potent inhibition of PLA2. Manoalide is an extensively studied, irreversible inhibitor whose covalent interaction with lysine residues is well-defined. Its activity extends to other key signaling molecules like PLC and calcium channels, making it a broad-spectrum anti-inflammatory agent. This compound, while also a confirmed PLA2 inhibitor, has a more recently discovered and significant role as a dual inhibitor of SOAT1 and SOAT2. This dual activity presents unique opportunities for research in areas combining inflammation and cholesterol metabolism. The choice between these two compounds will depend on the specific research question, with manoalide being preferable for targeted, irreversible PLA2 studies and this compound offering a tool to investigate the interplay between inflammatory and metabolic pathways.
References
- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manoalide - Wikipedia [en.wikipedia.org]
- 3. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cobra venom phospholipase A2 inhibition by manoalide. A novel type of phospholipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of phosphoinositide-specific phospholipase C by manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of prostaglandin H synthase 2 expression in human monocytes by the marine natural products manoalide and scalaradial. Novel effects independent of inhibition of lipid mediator production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manoalide Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioaustralis.com [bioaustralis.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Anti-Inflammatory Agents in Preclinical Models of Inflammation
Disclaimer: Initial searches for "Folipastatin" did not yield any publicly available efficacy studies in animal models of inflammation. Therefore, this guide utilizes Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor, as a representative novel anti-inflammatory agent and compares its efficacy with the well-established corticosteroid, Dexamethasone , in a murine model of chronic asthma. This comparison is based on published preclinical data and is intended for researchers, scientists, and drug development professionals.
Overview of Compounds
-
Roflumilast: A selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, Roflumilast exerts anti-inflammatory effects.
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. It acts by binding to the glucocorticoid receptor, leading to the transactivation and transrepression of various genes involved in the inflammatory response.[1][2]
Efficacy in a Murine Model of Chronic Asthma
The following data is summarized from a study investigating the effects of Roflumilast and Dexamethasone in a BALB/c mouse model of chronic asthma induced by ovalbumin sensitization and challenge.[1][2]
Quantitative Comparison of Anti-Inflammatory Effects
| Parameter | Vehicle Control | Roflumilast | Dexamethasone | Pentoxifylline (Non-selective PDE inhibitor) |
| Airway Hyper-reactivity (AHR) | Increased | Slightly Decreased | Slightly Decreased | Significantly Reduced |
| Eosinophil Accumulation | Significantly Increased | Significantly Reduced | Significantly Reduced | Inhibited |
| Chronic Inflammatory Cell Accumulation | Significantly Increased | Significantly Reduced | Significantly Reduced | No Significant Effect |
| Subepithelial Collagenization | Significantly Increased | Significantly Reduced | Significantly Reduced | No Significant Effect |
| Airway Epithelium Thickening | Significantly Increased | Significantly Reduced | Significantly Reduced | Inhibited |
| Goblet Cell Hyperplasia/Metaplasia | Increased | No Significant Effect | Reduced | No Significant Effect |
Data is presented qualitatively based on the reported significant effects in the cited literature.[1]
Comparison of Effects on Inflammatory Mediators
| Mediator (mRNA Expression) | Vehicle Control | Roflumilast | Dexamethasone |
| Pro-inflammatory & Th2 Cytokines | Elevated | No significant inhibition of many cytokines | Suppressed |
| IL-17A | Elevated | Reduced | Suppressed |
| TNF-α | Elevated | Reduced | Suppressed |
| GM-CSF | Elevated | Reduced | Suppressed |
| IL-6 | Elevated | Reduced | Suppressed |
| TGF-β1 | Elevated | Suppressed | Reduced |
| FGF-2 | Elevated | Suppressed | Suppressed |
This table summarizes the differential effects of Roflumilast and Dexamethasone on the expression of key inflammatory and remodeling-associated genes in the airway wall.[2]
Experimental Protocols
Animal Model: Chronic Asthma in BALB/c Mice
-
Sensitization: BALB/c mice are systemically sensitized to ovalbumin.
-
Challenge: Following sensitization, the mice are subjected to chronic challenge with aerosolized ovalbumin for a period of 6 weeks to induce a chronic asthma phenotype.[1][2]
-
Treatment: During the final 2 or 5-6 weeks of the challenge period, groups of animals are treated daily with Roflumilast (oral gavage), Dexamethasone (oral gavage), or Pentoxifylline (intraperitoneal injection). A vehicle control group receives the vehicle alone.[1][2]
-
Evaluation:
-
Airway Hyper-reactivity (AHR): Assessed using whole-body plethysmography.[1]
-
Histopathology: Airway lesions are evaluated through histomorphometry and immunohistochemistry to assess inflammatory cell infiltration, subepithelial collagenization, epithelial thickening, and goblet cell hyperplasia.[1]
-
Gene Expression Analysis: mRNA expression for various cytokines and growth factors is assessed in dissected proximal airways or laser-captured airway epithelium.[2]
-
Signaling Pathways and Experimental Workflow
Mechanism of Action: Roflumilast vs. Dexamethasone
Caption: Comparative signaling pathways of Roflumilast and Dexamethasone.
Experimental Workflow for Chronic Asthma Model
References
Folipastatin: A Comparative Guide to its Selectivity Against PLA2 Isoforms
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between an inhibitor and its target is paramount. This guide provides a comprehensive analysis of Folipastatin's selectivity profile against various Phospholipase A2 (PLA2) isoforms, offering a comparative perspective with other known PLA2 inhibitors. All data is presented in a clear, tabular format, accompanied by detailed experimental protocols and visualizations to facilitate informed decision-making in research and development.
Introduction to this compound and PLA2
This compound is a depsidone metabolite that was first isolated from the fungus Aspergillus unguis in 1992.[1][2] It was identified as an inhibitor of phospholipase A2 (PLA2), a superfamily of enzymes that play a critical role in various cellular processes, including inflammation, by catalyzing the hydrolysis of phospholipids to produce fatty acids and lysophospholipids.[1][2]
The PLA2 superfamily is diverse, with multiple isoforms categorized into several groups, primarily secretory PLA2s (sPLA2s), cytosolic PLA2s (cPLA2s), and calcium-independent PLA2s (iPLA2s).[3] These isoforms exhibit distinct tissue distributions, substrate specificities, and physiological roles, making the selective inhibition of a specific isoform a key therapeutic strategy.[3][4]
This compound's Inhibitory Profile Against PLA2
The seminal study by Hamano et al. first characterized the inhibitory activity of this compound against PLA2. Their findings are summarized below.
Quantitative Analysis of PLA2 Inhibition
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) |
| This compound | Porcine Pancreas PLA2 | Phosphatidylcholine | 1.5 |
| This compound | Naja naja Venom PLA2 | Phosphatidylcholine | 3.2 |
Table 1: Inhibitory activity of this compound against different PLA2 enzymes. Data extracted from Hamano K., et al. (1992). The Journal of Antibiotics, 45(8), 1195-1201.
The initial research demonstrated that this compound is a potent inhibitor of both mammalian (porcine pancreas) and snake venom PLA2. However, detailed selectivity profiling against a broader panel of human PLA2 isoforms is not available in the public domain.
Comparative Selectivity of Other PLA2 Inhibitors
To provide a context for this compound's potency, the following table summarizes the selectivity profiles of other well-characterized PLA2 inhibitors.
| Inhibitor | PLA2 Isoform | IC50 (nM) |
| LY311727 | hGIIA | ~36 |
| hGV | ~36 | |
| Indomethacin | rhGIIA | 28,000 |
| Rat Peritoneal GII | 35,000 |
Table 2: Selectivity profiles of alternative PLA2 inhibitors. Data from various sources.[5][6]
This comparative data highlights the varying degrees of potency and selectivity among different PLA2 inhibitors. For instance, LY311727 shows potent inhibition of both human Group IIA and Group V sPLA2s, while indomethacin is a much weaker, though somewhat selective, inhibitor of Group II enzymes.[5][6] The lack of comprehensive isoform screening for this compound makes direct, broad comparisons challenging.
Experimental Methodologies
The following section details the experimental protocol for determining PLA2 inhibition, based on the original method used for this compound and other standard assays.
Phospholipase A2 Inhibition Assay
This assay measures the enzymatic activity of PLA2 by detecting the release of a chromogenic product from a synthetic substrate.
Materials:
-
Phospholipase A2 enzyme (e.g., from porcine pancreas, snake venom, or recombinant human isoforms)
-
Phosphatidylcholine (substrate)
-
Triton X-100
-
Tris-HCl buffer
-
CaCl2
-
This compound or other test inhibitors
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a substrate solution by mixing phosphatidylcholine with Triton X-100 in Tris-HCl buffer.
-
Enzyme and Inhibitor Preparation: Dissolve the PLA2 enzyme in Tris-HCl buffer containing CaCl2. Prepare serial dilutions of this compound or other test compounds.
-
Assay Reaction: In a microplate, add the PLA2 enzyme solution, the inhibitor solution (or vehicle control), and pre-incubate for a specified time.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Measurement: Measure the absorbance at a specific wavelength at regular intervals to monitor the rate of the reaction.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the PLA2 Signaling Pathway and Experimental Workflow
To further aid in the understanding of PLA2's role and the methods to study its inhibition, the following diagrams are provided.
Caption: The PLA2 signaling pathway, illustrating the enzyme's role in initiating the inflammatory cascade and the inhibitory action of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phospholipase A2 Isoforms as Novel Targets for Prevention and Treatment of Inflammatory and Oncologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of phospholipid hydrolysis by phospholipase A2 enzymes in activated cells leading to polyunsaturated fatty acid mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Folipastatin: A Comparative Guide to its Cross-Reactivity with Phospholipases
For Researchers, Scientists, and Drug Development Professionals
Folipastatin, a depsidone metabolite isolated from the fungus Aspergillus unguis, is a known inhibitor of phospholipase A2 (PLA2).[1][2][3] This guide provides a comprehensive comparison of this compound's reactivity with different classes of phospholipases and other relevant enzymes, supported by available data and detailed experimental protocols.
Overview of this compound and its Primary Target
This compound (C₂₃H₂₄O₅) was first identified in 1992 as an inhibitor of phospholipase A2.[1][3] PLA2 enzymes are critical in cellular signaling pathways as they catalyze the hydrolysis of the sn-2 position of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. These products are precursors to various inflammatory mediators, making PLA2 a significant target in drug development for inflammatory diseases.
Cross-Reactivity Profile of this compound
An essential aspect of characterizing any enzyme inhibitor is determining its specificity. The following sections and the summary table below outline the known cross-reactivity of this compound with other phospholipase families and different enzymes.
Phospholipase A2 (PLA2) Inhibition
The primary and most well-documented activity of this compound is the inhibition of PLA2. While the seminal paper by Hamano et al. (1992) established this inhibitory action, specific quantitative data such as IC₅₀ values from publicly accessible literature is limited. However, its classification as a PLA2 inhibitor is consistently reported.[1][2][3]
Cross-Reactivity with Phospholipase C (PLC) and Phospholipase D (PLD)
Currently, there is a notable absence of published data regarding the cross-reactivity of this compound with phospholipase C (PLC) and phospholipase D (PLD). Extensive literature searches did not yield any studies that have specifically evaluated the inhibitory effects of this compound on these two major phospholipase families. This lack of evidence suggests that this compound may have a degree of specificity for PLA2, although dedicated studies are required to confirm this.
Off-Target Effects: Inhibition of Sterol O-Acyltransferase (SOAT)
Interestingly, subsequent research has revealed that this compound and its analogs, such as 7-chlorothis compound, also exhibit inhibitory activity against sterol O-acyltransferase 1 and 2 (SOAT1 and SOAT2).[1] SOATs are intracellular enzymes responsible for the esterification of cholesterol to form cholesteryl esters, a key process in cellular cholesterol homeostasis. This finding is crucial for researchers, as it indicates a potential for off-target effects when using this compound in experimental models.
Data Summary
The following table summarizes the available quantitative and qualitative data on the cross-reactivity of this compound.
| Enzyme Target | This compound Activity | IC₅₀ (µM) | Reference |
| Phospholipase A₂ (PLA₂) | Inhibitor | Data not publicly available | Hamano K. et al., 1992 |
| Phospholipase C (PLC) | No data available | - | - |
| Phospholipase D (PLD) | No data available | - | - |
| Sterol O-Acyltransferase 1 (SOAT1) | Inhibitor | Data not publicly available | Bioaustralis Fine Chemicals |
| Sterol O-Acyltransferase 2 (SOAT2) | Inhibitor | Data not publicly available | Bioaustralis Fine Chemicals |
Signaling Pathways and Experimental Workflow
To visually represent the context of this compound's activity and the experimental approach to determine cross-reactivity, the following diagrams are provided.
Caption: this compound's primary mechanism of action.
Caption: Workflow for assessing this compound's cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are established protocols for assaying the activity of the three main phospholipase families.
Phospholipase A₂ (PLA₂) Activity Assay (Titrimetric Method)
This protocol is based on the titrimetric determination of fatty acids released from a lecithin emulsion.
Reagents:
-
Lecithin Emulsion: Suspend 4.0 g of soybean lecithin in a solution containing 30 ml of 1.0 M NaCl, 10 ml of 0.1 M CaCl₂, and 100 ml of deionized water. Stir for 30 minutes at 4°C, then sonicate for 10 minutes. Adjust the final volume to 200 ml with deionized water.
-
Enzyme Solution: Prepare a 1.0 mg/ml stock solution of PLA₂ in deionized water and keep on ice. Make further dilutions as needed immediately before use.
-
Titrant: 0.01 N standardized NaOH.
Procedure:
-
Pipette 15 ml of the lecithin emulsion into a reaction vessel maintained at 25°C.
-
Adjust the pH of the emulsion to 8.9 with the NaOH titrant.
-
To determine the blank rate, record the volume of NaOH required to maintain the pH at 8.9 for 3-5 minutes.
-
Initiate the reaction by adding a known amount of the PLA₂ enzyme solution to the emulsion.
-
Record the volume of NaOH added per minute to maintain the pH at 8.9. This is the sample rate.
-
Calculate the PLA₂ activity by subtracting the blank rate from the sample rate. One unit of activity is defined as the release of one micromole of fatty acid per minute.
Phospholipase C (PLC) Activity Assay (Colorimetric Method)
This assay utilizes a chromogenic substrate to measure PLC activity.
Reagents:
-
PLC Assay Buffer: Prepare a buffer solution appropriate for the specific PLC being assayed (e.g., Tris-HCl with CaCl₂).
-
Chromogenic Substrate: p-Nitrophenylphosphorylcholine (NPPC) is a commonly used substrate.
-
Enzyme Solution: Prepare a stock solution of PLC in assay buffer.
-
Positive Control: A known active PLC preparation.
Procedure:
-
Prepare a standard curve using a known concentration of p-nitrophenol.
-
In a 96-well plate, add the sample containing PLC activity.
-
Add the PLC Assay Buffer to bring the total volume to a desired amount (e.g., 50 µl).
-
Prepare a reaction mix containing the PLC Assay Buffer and the NPPC substrate.
-
Add the reaction mix to each well to initiate the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 60 minutes).
-
Calculate the PLC activity based on the rate of p-nitrophenol production, determined from the standard curve.
Phospholipase D (PLD) Activity Assay (Fluorometric Method)
This assay measures the production of choline, which is then used in a coupled enzymatic reaction to generate a fluorescent product.
Reagents:
-
PLD Assay Buffer: A buffer suitable for PLD activity (e.g., HEPES with CaCl₂).
-
PLD Substrate: Phosphatidylcholine.
-
Enzyme Mix: Containing choline oxidase and horseradish peroxidase.
-
Dye Reagent: A hydrogen peroxide-sensitive fluorescent dye.
-
Enzyme Solution: Prepare a stock solution of PLD in assay buffer.
Procedure:
-
Prepare a standard curve using a known concentration of choline.
-
In a 96-well plate, add the sample containing PLD activity.
-
Prepare a working reagent by mixing the PLD Assay Buffer, Enzyme Mix, Dye Reagent, and PLD Substrate.
-
Add the working reagent to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the PLD enzyme.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission).
-
Determine the PLD activity from the choline standard curve.
Conclusion
This compound is a well-established inhibitor of phospholipase A2. However, its cross-reactivity profile reveals a significant off-target effect on SOAT1 and SOAT2. The lack of data on its interaction with PLC and PLD highlights a gap in the current understanding of its specificity. Researchers and drug development professionals should consider these factors when utilizing this compound as a research tool or a potential therapeutic lead. The provided experimental protocols offer a framework for further investigation into the cross-reactivity of this compound and other novel inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new depsidone compound from Aspergillus unguis as an inhibitor of phospholipase A_2. Taxonomy, fermentation, isolation, structure determination and biological properties. | CiNii Research [cir.nii.ac.jp]
Synergistic Anti-Inflammatory Effects of Folipastatin: A Call for Future Research
A comprehensive review of current scientific literature reveals a notable absence of experimental data on the anti-inflammatory properties of Folipastatin and its potential synergistic effects with other anti-inflammatory drugs. While this compound has been identified as a natural compound, its biological activities, particularly in the context of inflammation, remain uncharacterized.[1] Consequently, the development of a detailed comparison guide with quantitative data, experimental protocols, and specific signaling pathways for this compound is not feasible at this time.
This guide, therefore, aims to provide a foundational understanding of synergistic anti-inflammatory effects by drawing parallels with other natural compounds and outlining the experimental approaches typically employed in such investigations. This information is intended to serve as a resource for researchers and drug development professionals interested in exploring the potential of novel compounds like this compound.
Understanding Synergism in Anti-Inflammatory Drug Development
Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of inflammation, this can lead to enhanced therapeutic efficacy at lower doses, potentially reducing side effects. This is often achieved by targeting multiple, distinct pathways in the complex inflammatory cascade. For instance, one compound might inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, while another could block the activity of inflammatory enzymes such as COX-2 or iNOS.[2][3]
Hypothetical Experimental Workflow for Investigating Synergism
Should research on this compound commence, a typical experimental workflow to investigate its synergistic anti-inflammatory effects would likely involve the following stages:
Caption: Hypothetical workflow for evaluating synergistic anti-inflammatory effects.
Experimental Protocols
A detailed investigation would necessitate precise experimental protocols. Below are examples of methodologies commonly used in anti-inflammatory research.
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are frequently used.[2][3]
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with this compound, a comparator anti-inflammatory drug, or a combination of both for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[3][4]
Nitric Oxide (NO) Production Assay (Griess Assay):
-
RAW 264.7 cells are seeded in a 96-well plate and treated as described above.
-
After a 24-hour incubation with LPS, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm), and the NO concentration is determined using a sodium nitrite standard curve.[3]
Western Blot Analysis for NF-κB Pathway:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, IκBα).
-
After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.[4]
Potential Signaling Pathways for Synergistic Action
Many anti-inflammatory agents exert their effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.
Caption: Generalized inflammatory signaling pathways and hypothetical synergistic targets.
A synergistic effect could be achieved if this compound and another drug were to inhibit different components of these pathways. For example, if this compound were found to inhibit the NF-κB pathway, combining it with a drug that targets the MAPK pathway could lead to a more profound reduction in the expression of inflammatory genes.
Comparative Data on Anti-Inflammatory Activity
While no data exists for this compound, the following table illustrates how data on the inhibition of nitric oxide production by various natural compounds is typically presented. This serves as a template for how this compound could be compared to other agents in the future.
| Compound | Concentration (µM) | Cell Type | Stimulant | % NO Inhibition | IC₅₀ (µM) | Reference |
| Asperulosin A | 1.49 (IC₅₀) | RAW 264.7 | LPS | 50% | 1.49 ± 0.31 | [3] |
| Compound 39 | 2.0 (IC₅₀) | RAW 264.7 | LPS | 50% | 2.0 | [2] |
| Sclerketide D | 5.5 (IC₅₀) | RAW 264.7 | LPS | 50% | 5.5 | [2] |
| This compound | N/A | N/A | N/A | N/A | N/A | |
| Comparator Drug | N/A | N/A | N/A | N/A | N/A |
Conclusion
The field of anti-inflammatory research continually seeks novel compounds and therapeutic strategies. While the current body of scientific literature does not provide data on the synergistic anti-inflammatory effects of this compound, the frameworks and methodologies outlined in this guide offer a roadmap for future investigations. Elucidating the mechanism of action of this compound and exploring its potential in combination therapies could open new avenues for the treatment of inflammatory diseases. Further research into this and other novel natural compounds is strongly encouraged.
References
- 1. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
- 2. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Pestalotic Acid A Derived from Pestalotiopsis vismiae, an Endophytic Fungus of Ilex prenatal, in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Folipastatin IC50 Value Determination and Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Folipastatin's inhibitory activity against its primary targets, Phospholipase A2 (PLA2) and Sterol O-acyltransferase (SOAT), with other commercially available inhibitors. Due to the limited public availability of the specific IC50 value for this compound, this guide utilizes data for its derivative, 7-Chlorothis compound, as a key comparator. Detailed experimental protocols for determining IC50 values for these enzyme targets are also provided to facilitate independent validation and research.
Introduction to this compound and its Molecular Targets
This compound is a depsidone metabolite originally isolated from the fungus Aspergillus unguis.[1] It has been identified as an inhibitor of two key enzyme families: Phospholipase A2 (PLA2) and Sterol O-acyltransferase (SOAT) 1 and 2.[1][2][3] These enzymes represent important therapeutic targets in various diseases.
-
Phospholipase A2 (PLA2): This superfamily of enzymes plays a crucial role in various physiological processes, including inflammation, by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to prostaglandins and leukotrienes. Inhibition of PLA2 is a key strategy for the development of anti-inflammatory drugs.
-
Sterol O-acyltransferase (SOAT) 1 & 2: Also known as Acyl-CoA: cholesterol acyltransferase (ACAT), these enzymes are responsible for the esterification of cholesterol, a critical step in cellular cholesterol homeostasis. Dysregulation of SOAT activity is implicated in atherosclerosis and other metabolic disorders.[4]
Comparative Analysis of Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound's derivative, 7-Chlorothis compound, and other commercially available inhibitors of PLA2 and SOAT.
Table 1: Comparison of Phospholipase A2 (PLA2) Inhibitors
| Compound | Specific PLA2 Isoform | IC50 Value | Commercial Availability |
| Indomethacin | Group II | ~28-35 µM | Yes |
| Chlorpromazine | Human Septic Shock Serum PLA2 | 75 µM | Yes |
| Penidiamide | Human Synovial PLA2 | 30 µM | Research Chemical |
| Oxindole | Human Synovial PLA2 | 380 µM | Research Chemical |
Table 2: Comparison of Sterol O-acyltransferase (SOAT) Inhibitors
| Compound | SOAT Isoform | IC50 Value | Commercial Availability |
| 7-Chlorothis compound | SOAT1 (Cell-based) | Not specified | Research Chemical |
| SOAT2 (Cell-based) | Not specified | ||
| SOAT1 (Enzyme-based) | Not specified | ||
| SOAT2 (Enzyme-based) | Not specified | ||
| Avasimibe | SOAT1/SOAT2 | Micromolar range | Yes |
| Pactimibe | SOAT1/SOAT2 | Micromolar range | Yes |
| Pyripyropene A | SOAT2 selective | Not specified | Research Chemical |
| Purpactins A, B, C | Rat Liver Microsomal ACAT | 121-126 µM | Research Chemical |
Note: A 2016 study by Uchida et al. reported the inhibitory activity of 7-Chlorothis compound on SOAT1 and SOAT2 in both cell-based and enzyme-based assays; however, the precise IC50 values are not publicly accessible.
Experimental Protocols for IC50 Determination
The following are detailed methodologies for determining the IC50 values of inhibitors against PLA2 and SOAT, which can be adapted for this compound.
Protocol 1: Phospholipase A2 (PLA2) IC50 Determination using a Titrimetric Assay
This protocol is based on the principle of measuring the fatty acids released from a lecithin emulsion by PLA2 activity through titration with a standardized NaOH solution.
Materials:
-
Recombinant human PLA2 enzyme
-
Lecithin (phosphatidylcholine)
-
Sodium Chloride (NaCl)
-
Calcium Chloride (CaCl2)
-
Sodium Hydroxide (NaOH), standardized solution (e.g., 0.02 N)
-
This compound or other test inhibitors
-
pH meter and automatic titrator
-
Reaction vessel with temperature control
Procedure:
-
Substrate Preparation: Prepare a lecithin emulsion (e.g., 2%) in a buffer containing NaCl and CaCl2.
-
Enzyme and Inhibitor Preparation: Dissolve the PLA2 enzyme in a suitable buffer. Prepare a stock solution of this compound (or other inhibitors) in an appropriate solvent (e.g., DMSO) and make serial dilutions.
-
Assay Reaction: a. In a temperature-controlled reaction vessel (e.g., 37°C), add the lecithin emulsion. b. Adjust the pH to the optimal level for the enzyme (e.g., pH 8.0). c. Add a specific concentration of the test inhibitor (or solvent control). d. Initiate the reaction by adding the PLA2 enzyme.
-
Titration: Maintain the pH of the reaction mixture at the setpoint by titrating with the standardized NaOH solution using an automatic titrator. The rate of NaOH consumption is proportional to the rate of fatty acid release.
-
Data Analysis: a. Record the rate of NaOH addition for each inhibitor concentration. b. Calculate the percentage of inhibition for each concentration relative to the solvent control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Sterol O-acyltransferase (SOAT) IC50 Determination using a Cell-Based Assay
This protocol utilizes cultured cells expressing the target SOAT isoform and measures the incorporation of a radiolabeled fatty acid into cholesteryl esters.
Materials:
-
CHO cells stably expressing human SOAT1 or SOAT2
-
Cell culture medium and supplements
-
[¹⁴C]Oleate complexed to bovine serum albumin (BSA)
-
This compound or other test inhibitors
-
Scintillation counter and scintillation fluid
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Cell Culture: Plate the SOAT-expressing CHO cells in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (or other inhibitors) for a predetermined time.
-
Radiolabeling: Add [¹⁴C]Oleate-BSA complex to the cell culture medium and incubate to allow for its incorporation into cholesteryl esters.
-
Lipid Extraction: a. Wash the cells with PBS. b. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
TLC Separation: a. Spot the lipid extracts onto a TLC plate. b. Separate the different lipid classes (including cholesteryl esters) using an appropriate solvent system.
-
Quantification: a. Visualize the lipid spots (e.g., with iodine vapor). b. Scrape the spots corresponding to cholesteryl esters into scintillation vials. c. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition of [¹⁴C]oleate incorporation into cholesteryl esters for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value using non-linear regression analysis.
Visualizing Key Processes and Concepts
To aid in the understanding of the experimental workflows and biological pathways, the following diagrams are provided.
Figure 1: General workflow for IC50 value determination.
Figure 2: Simplified PLA2 signaling pathway and the inhibitory action of this compound.
Figure 3: Logical structure of this comparison guide.
References
A Comparative Guide to the In Vivo Anti-inflammatory Activity of Follistatin
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides an objective comparison of the in vivo anti-inflammatory performance of Follistatin, a key regulator of the Transforming Growth Factor-beta (TGF-β) superfamily member Activin A. By binding to and neutralizing Activin A, Follistatin has demonstrated significant therapeutic potential in preclinical models of inflammation. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying biological pathways and experimental designs.
(Note: Initial searches for "Folipastatin" did not yield relevant scientific literature. This guide proceeds under the assumption that the intended subject was "Follistatin," a well-documented protein with established anti-inflammatory properties.)
Quantitative Data Summary
The following tables summarize the in vivo anti-inflammatory effects of Follistatin in comparison to standard controls in various preclinical models.
Table 1: Efficacy of Follistatin in Carrageenan-Induced Arthritis Model
| Treatment Group | Key Endpoint | Result | Percentage Improvement vs. Carrageenan | Reference |
| Saline Control | Synovial Macrophage Infiltration | Minimal | N/A | |
| Carrageenan | Synovial Macrophage Infiltration | Severe Infiltration | 0% | |
| Follistatin + Carrageenan | Synovial Macrophage Infiltration | Significantly Reduced | Not specified quantitatively, but histologically significant | |
| Carrageenan | Proteoglycan Erosion | Severe Erosion | 0% | |
| Follistatin + Carrageenan | Proteoglycan Erosion | Significantly Inhibited | Not specified quantitatively, but histologically significant |
Table 2: Efficacy of Follistatin Gene Therapy in a Diet-Induced Obesity and Post-Traumatic Arthritis Model
| Treatment Group | Key Endpoint | Result (vs. Control) | Fold Change | Reference |
| AAV-FST | Serum IL-6 | Decreased | Not specified | |
| AAV-FST | Serum TNF-α | Decreased | Not specified | |
| AAV-FST | Synovial Fluid Adipokines | Decreased | Not specified | |
| AAV-FST | Synovial Fluid Cytokines | Decreased | Not specified |
Table 3: Comparison with Standard Anti-inflammatory Agent (Dexamethasone)
Direct comparative studies between Follistatin and Dexamethasone were not prominently available in the search results. However, both are used in similar inflammatory models. Dexamethasone is a potent glucocorticoid with well-established anti-inflammatory effects.
| Compound | Model | Mechanism of Action | Reference |
| Follistatin | Carrageenan-Induced Arthritis | Neutralizes Activin A, a pro-inflammatory cytokine. | |
| Dexamethasone | Collagen-Induced Arthritis | Broad anti-inflammatory effects via glucocorticoid receptor activation, inhibiting inflammatory gene expression. |
Experimental Protocols
Detailed methodologies for key in vivo validation experiments are provided below.
Carrageenan-Induced Arthritis in Mice
This model is used to assess acute, localized inflammation and the efficacy of anti-inflammatory agents.
-
Animal Model: 10-week-old male C57BL/6 mice.
-
Acclimatization: Animals are acclimatized for one week prior to the experiment.
-
Treatment Groups:
-
Group 1: Saline injection (Negative Control).
-
Group 2: Carrageenan injection (Positive Inflammation Control).
-
Group 3: Follistatin pre-injection followed by Carrageenan injection (Test Group).
-
-
Procedure:
-
Mice in the test group are administered an intra-articular injection of recombinant Follistatin into the knee joint.
-
One hour post-Follistatin injection, a 1% solution of carrageenan is injected intra-articularly into the same knee joint to induce synovitis.
-
Control groups receive saline or carrageenan alone.
-
-
Endpoint Analysis (Day 3 Post-Injection):
-
Animals are euthanized, and the knee joints are harvested.
-
Joints are fixed, decalcified, and embedded in paraffin.
-
Sections are prepared for histological analysis using Hematoxylin and Eosin (H&E) staining to assess synovial inflammation and macrophage infiltration.
-
Safranin-O staining is used to evaluate the extent of proteoglycan erosion in the articular cartilage.
-
Lipopolysaccharide (LPS)-Induced Endotoxemia
This model mimics the systemic inflammatory response characteristic of sepsis, triggered by bacterial endotoxin.
-
Animal Model: Adult male mice.
-
Treatment Groups:
-
Group 1: Saline injection (Control).
-
Group 2: LPS injection.
-
Group 3: Follistatin treatment + LPS injection.
-
-
Procedure:
-
Animals in the test group are treated with Follistatin (e.g., via intravenous injection or as exogenous follistatin).
-
LPS is administered via intraperitoneal injection to induce a systemic inflammatory response.
-
Blood samples are collected at various time points (e.g., 1, 3, 6, 12, 24 hours) post-LPS injection.
-
-
Endpoint Analysis:
-
Serum is isolated from blood samples.
-
Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA.
-
This allows for the assessment of Follistatin's ability to suppress the systemic cytokine storm induced by LPS.
-
Visualizations: Pathways and Workflows
Signaling Pathway of Follistatin's Anti-inflammatory Action
The primary anti-inflammatory mechanism of Follistatin involves the neutralization of Activin A, preventing it from binding to its receptor and activating downstream pro-inflammatory signaling cascades.
Caption: Follistatin neutralizes Activin A, blocking pro-inflammatory signaling.
Experimental Workflow for Carrageenan-Induced Arthritis Model
The following diagram outlines the key steps in the in vivo validation of Follistatin using the carrageenan-induced paw edema model.
Caption: Workflow for assessing Follistatin in a mouse arthritis model.
Specificity of Follistatin in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Follistatin's performance with other key antagonists of the Transforming Growth Factor-beta (TGF-β) superfamily, namely Noggin and Chordin. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate antagonist for their cellular models.
Introduction to Follistatin and TGF-β Superfamily Antagonists
Follistatin is a secreted glycoprotein that plays a crucial role in regulating a wide array of biological processes, including cell proliferation, differentiation, and apoptosis.[1] Its primary mechanism of action is the binding and neutralization of members of the TGF-β superfamily, with a particularly high affinity for Activin.[1] The TGF-β superfamily encompasses a large group of structurally related signaling proteins, including Activins, Myostatin, and Bone Morphogenetic Proteins (BMPs), which are critical in development, homeostasis, and disease.
The specificity of an antagonist is a critical factor in experimental design. Off-target effects can lead to misinterpretation of results and confounding data. This guide assesses the specificity of Follistatin in cellular models and compares it to two other well-characterized TGF-β superfamily antagonists: Noggin and Chordin. While Follistatin primarily targets Activin, Noggin is a potent antagonist of BMPs, and Chordin also exhibits a strong affinity for BMPs.[2][3][4]
Comparative Binding Specificity
The specificity of Follistatin, Noggin, and Chordin is determined by their binding affinities to various ligands within the TGF-β superfamily. The following tables summarize the available quantitative data on these interactions. It is important to note that binding affinities can vary depending on the experimental conditions and the specific isoforms of both the antagonist and the ligand.
Follistatin Binding Affinities
Follistatin exists in several isoforms, with Follistatin-288 (FST288) and Follistatin-315 (FST315) being the most studied. FST288, due to its higher affinity for cell surface heparan sulfate proteoglycans, is considered a more localized regulator, while FST315 is the predominant circulating form.[5][6][7]
| Ligand | Follistatin Isoform | Binding Affinity (Kd) | Reference |
| Activin A | FST288 | 46.5 ± 0.37 pM | [5] |
| Activin A | FST315 | 432 ± 26 pM | [5] |
| Myostatin | FST288 | Lower affinity than Activin A | [8][9] |
| BMP2 | FST (isoform not specified) | Lower affinity | [10] |
| BMP4 | FST (isoform not specified) | Lower affinity | [10] |
| BMP6 | FST (isoform not specified) | Lower affinity | [10] |
| BMP7 | FST (isoform not specified) | Lower affinity | [10] |
Noggin Binding Affinities
Noggin is a well-established antagonist of several BMPs.
| Ligand | Binding Affinity (Kd) | Reference |
| BMP2 | High affinity | [11] |
| BMP4 | High affinity | [11] |
| BMP7 | Lower affinity than BMP2/4 | [11] |
| Activin B | Binds less effectively than to BMPs | |
| Nodal | Binds less effectively than to BMPs |
Chordin Binding Affinities
Chordin is another key antagonist of BMP signaling during embryonic development.
| Ligand | Binding Affinity (Kd) | Reference |
| BMP4 | 3.2 ± 0.6 x 10⁻¹⁰ M (320 pM) | [2] |
| BMP2 | Similar to BMP4 | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
TGF-β Superfamily Signaling Pathway and Antagonist Intervention
Caption: TGF-β signaling and antagonist inhibition.
Experimental Workflow for Assessing Antagonist Specificity
Caption: Assays for antagonist specificity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of specificity assessments.
Co-Immunoprecipitation (Co-IP) for Interaction Analysis
This protocol is designed to determine the in vitro interaction between Follistatin and its potential ligands.
Materials:
-
Recombinant Follistatin (bait protein)
-
Recombinant potential ligand (prey protein, e.g., Activin A, Myostatin, BMPs)
-
Anti-Follistatin antibody
-
Protein A/G magnetic beads
-
Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, with protease inhibitors)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Antibody-Bead Conjugation: Incubate the anti-Follistatin antibody with Protein A/G magnetic beads for 1-2 hours at 4°C with gentle rotation to allow for antibody binding.
-
Wash: Wash the antibody-conjugated beads three times with Co-IP lysis/wash buffer to remove unbound antibody.
-
Protein Incubation: In a separate tube, incubate recombinant Follistatin with the recombinant ligand for 2-4 hours at 4°C with gentle rotation to allow for complex formation.
-
Immunoprecipitation: Add the pre-formed protein complex to the antibody-conjugated beads and incubate for an additional 2-4 hours or overnight at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP lysis/wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Neutralization: Neutralize the eluate by adding neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both Follistatin and the specific ligand to confirm their interaction.
Luciferase Reporter Assay for Functional Specificity
This assay measures the ability of Follistatin to inhibit ligand-induced signaling in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TGF-β/Activin responsive luciferase reporter plasmid (e.g., containing SMAD binding elements)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Recombinant ligands (Activin A, Myostatin, BMPs)
-
Recombinant Follistatin
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TGF-β/Activin responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Starve the cells in serum-free media for 4-6 hours. Then, treat the cells with a specific concentration of the ligand (e.g., Activin A) in the presence or absence of increasing concentrations of Follistatin. Include control wells with no ligand and no Follistatin.
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of Follistatin to determine its inhibitory effect on ligand-induced signaling.
Conclusion
The selection of an appropriate antagonist for studying TGF-β superfamily signaling is paramount for obtaining reliable and interpretable results. Follistatin exhibits a high degree of specificity for Activin, particularly the FST288 isoform, making it an excellent tool for investigating Activin-mediated cellular processes.[5] While it can also inhibit Myostatin and certain BMPs, its affinity for these ligands is considerably lower.
In contrast, Noggin and Chordin are more specific antagonists of BMP signaling.[2][4] For studies focused on BMP-mediated pathways, Noggin or Chordin would be the more appropriate choice to minimize off-target effects on Activin signaling.
Researchers should carefully consider the specific ligands they aim to antagonize in their cellular models and choose the antagonist with the most favorable specificity profile. The experimental protocols provided in this guide offer a framework for validating the specificity of these antagonists in their specific experimental systems. By employing these rigorous approaches, researchers can enhance the precision and reliability of their findings in the complex field of TGF-β signaling.
References
- 1. BMP-binding modules in chordin: a model for signalling regulation in the extracellular space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsoventral Patterning in Xenopus: Inhibition of Ventral Signals by Direct Binding of Chordin to BMP-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gremlin, noggin, chordin and follistatin differentially modulate BMP-induced suppression of androgen secretion by bovine ovarian theca cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specification of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medisearch.io [medisearch.io]
- 6. researchgate.net [researchgate.net]
- 7. Clinical and Therapeutic Implications of Follistatin in Solid Tumours | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 8. Biological activity of follistatin isoforms and follistatin-like-3 is dependent on differential cell surface binding and specificity for activin, myostatin, and bone morphogenetic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Structural basis for the inhibition of activin signalling by follistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noggin regulation of bone morphogenetic protein (BMP) 2/7 heterodimer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Folipastatin
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Folipastatin, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following information is intended to supplement, not replace, institutional and local disposal protocols.
This compound: Key Safety Information
This compound is a depsidone compound isolated from Aspergillus unguis and is known as a potent inhibitor of phospholipase A2.[1][2][3] According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under standard regulations.[4][5] However, as with any research chemical, appropriate caution and adherence to laboratory safety protocols are essential.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄O₅ | [2][6] |
| Molar Mass | 380.440 g·mol⁻¹ | [2][6] |
| Appearance | Solid | [7] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [7] |
| Storage | Long-term storage at -20°C | [7] |
Pre-Disposal and Handling
Before disposal, it is crucial to handle this compound with care to minimize exposure and environmental release.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Containment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contamination: Prevent the contamination of work surfaces and other laboratory equipment. In case of a spill, follow the cleanup procedures outlined in Section 4.
Step-by-Step Disposal Procedures
Given that this compound is not classified as a hazardous substance, the primary goal of its disposal is to prevent its entry into the environment and to manage it according to good laboratory practices for non-hazardous chemical waste.
Step 1: Deactivation (Optional but Recommended)
While not strictly required for a non-hazardous compound, deactivating any residual biological activity is a prudent step.
-
For Solutions: Treat solutions of this compound with a 10% bleach solution and allow them to sit for at least 30 minutes.[8][9] This is particularly important if the this compound was used in a biological system. Neutralize the bleach solution with a suitable agent like sodium thiosulfate before drain disposal, if permitted by local regulations.[10]
-
For Dry Powder: Dissolve the powder in a solvent such as ethanol or methanol before proceeding with chemical deactivation as described above.
Step 2: Waste Segregation and Collection
Proper segregation of waste is critical to ensure it is handled by the correct disposal stream.
-
Liquid Waste:
-
After deactivation and neutralization, aqueous solutions may be permissible for drain disposal with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations.[11][12]
-
Solutions of this compound in organic solvents (e.g., DMSO, ethanol, methanol) should be collected in a designated, labeled container for non-hazardous chemical waste. Do not mix with hazardous waste streams.
-
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container for solid chemical waste.
-
Contaminated labware (e.g., pipette tips, microfuge tubes) should be placed in a designated container for non-hazardous solid laboratory waste.
-
-
Sharps:
Table 2: this compound Waste Disposal Summary
| Waste Type | Disposal Container | Disposal Method |
| Aqueous Solutions | Labeled liquid waste container | Drain disposal (if permitted after neutralization) or collection for non-hazardous liquid waste.[11][12] |
| Organic Solvent Solutions | Labeled solvent waste container | Collection for non-hazardous chemical waste incineration. |
| Solid Powder | Sealed, labeled solid waste container | Collection for non-hazardous solid chemical waste disposal. |
| Contaminated Labware | Labeled solid lab waste container | Incineration or landfill via institutional waste stream. |
| Contaminated Sharps | Puncture-resistant sharps container | Autoclaving and/or incineration via institutional sharps waste stream.[13] |
Step 3: Final Disposal
-
All collected waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed waste management contractor.
-
Ensure all waste containers are properly labeled with the contents (e.g., "this compound, non-hazardous") and the date.
-
Follow all institutional and local guidelines for the final disposal of non-hazardous laboratory waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Assess the Spill: Determine the extent of the spill and the materials involved.
-
Wear Appropriate PPE: At a minimum, wear gloves, safety glasses, and a lab coat. For larger spills of dry powder, respiratory protection may be necessary.
-
Contain and Clean:
-
For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.
-
For Liquid Spills: Cover the spill with an absorbent material. Once absorbed, collect the material and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 70% ethanol) followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as non-hazardous solid waste.
Experimental Workflow and Disposal Logic
The following diagrams illustrate a typical experimental workflow involving this compound and the corresponding decision-making process for waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C23H24O5 | CID 6439424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. flinnsci.com [flinnsci.com]
- 10. research.hawaii.edu [research.hawaii.edu]
- 11. forensicresources.org [forensicresources.org]
- 12. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 13. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling Folipastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Folipastatin. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.
This compound is a depsidone compound isolated from Aspergillus unguis that functions as a potent inhibitor of phospholipase A2.[1][2] It also exhibits moderate antibiotic activity against Gram-positive bacteria.[2] Due to its bioactive nature, appropriate personal protective equipment (PPE) and handling protocols are essential.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. However, the following table outlines the minimum recommended PPE.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. For tasks with a higher risk of splashing or when handling concentrated solutions, consider double-gloving.[3][4] |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[4] For procedures with a splash hazard, chemical splash goggles are required. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.[3][4] |
| Body Protection | A lab coat is mandatory to protect clothing and skin.[3] For procedures with a higher potential for contamination, consider a disposable gown.[3] |
| Respiratory Protection | For handling small quantities of this compound in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of aerosolization or if handling the powder outside of a contained space, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[3] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[3][5] |
Operational Plan for Handling this compound
The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.
Experimental Protocols:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble all necessary PPE before beginning work.
-
Have a spill kit readily available. The kit should contain absorbent materials, a waste container, and any necessary deactivating agents.
-
-
Handling:
-
Put on all required PPE as outlined in the table above.
-
If handling the solid form, weigh the required amount inside a chemical fume hood to minimize inhalation risk.
-
This compound is soluble in ethanol, methanol, DMF, or DMSO.[2] Prepare solutions within the fume hood.
-
Conduct all experimental procedures involving this compound within the designated area.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate disinfectant (e.g., 70% ethanol), especially given this compound's antibiotic properties.
-
Dispose of all contaminated materials according to the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All materials that come into contact with this compound should be treated as chemical waste.
Disposal Protocols:
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, tubes, paper towels) should be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of this compound and any other contaminated liquids should be collected in a labeled, sealed, and chemical-resistant hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
-
Final Disposal:
-
All hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for the disposal of chemical waste.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. pharmaceutical-tech.com [pharmaceutical-tech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
